(R)-5,7-difluorochroman-4-amine hydrochloride
Description
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Properties
IUPAC Name |
(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYSMCIYYAKXTC-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721445 | |
| Record name | (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266229-95-1 | |
| Record name | (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-5,7-difluorochroman-4-amine hydrochloride (CAS 1266229-95-1): Synthesis, Characterization, and Applications
Abstract
(R)-5,7-difluorochroman-4-amine hydrochloride, identified by CAS number 1266229-95-1, is a specialized chiral amine derivative built upon a fluorinated chroman scaffold. While direct literature on this specific salt is sparse, its structural precursor, (R)-5,7-difluorochroman-4-ol, is a well-documented and crucial intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders.[1][2][3][4] This guide provides a detailed examination of the (R)-5,7-difluorochroman-4-amine hydrochloride, beginning with the robust synthetic methodologies for its chiral alcohol precursor. It further delineates a logical and scientifically grounded synthetic pathway for the stereoselective conversion of the alcohol to the target amine, followed by its salt formation. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics, offering field-proven insights into the handling and application of this valuable chiral building block.
Introduction and Strategic Importance
The chroman moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E.[5] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated scaffolds like 5,7-difluorochroman highly desirable in drug design.[6]
(R)-5,7-difluorochroman-4-amine hydrochloride presents a trifecta of valuable structural features:
-
A Rigid Chroman Scaffold: Provides a defined three-dimensional structure for interaction with biological targets.
-
Stereospecific (R)-Amine Group: The chirality at the C4 position is critical, as stereochemistry often dictates pharmacological activity. The primary amine serves as a key handle for further synthetic elaboration.
-
Difluoro-Substitution: The electron-withdrawing fluorine atoms at the 5 and 7 positions modulate the electronic properties of the aromatic ring and can improve the pharmacokinetic profile of derivative molecules.
Given the role of its parent alcohol in the synthesis of Tegoprazan, it is logical to infer that (R)-5,7-difluorochroman-4-amine hydrochloride is a high-value intermediate for the development of novel P-CABs or other therapeutics where a chiral amine is required for pharmacophore interaction.
Physicochemical and Spectroscopic Profile
While exhaustive experimental data for the hydrochloride salt is not publicly available, a profile can be constructed from supplier data and the known properties of its precursor.
| Property | Value | Source |
| Compound Name | (R)-5,7-difluorochroman-4-amine hydrochloride | - |
| CAS Number | 1266229-95-1 | [7] |
| Molecular Formula | C₉H₁₀ClF₂NO | [7] |
| Molecular Weight | 221.63 g/mol | [7] |
| Appearance | Predicted: White to off-white solid | - |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1][8] |
| Precursor Name | (R)-5,7-difluorochroman-4-ol | [3] |
| Precursor CAS | 1270294-05-7 | [3][9] |
| Precursor Formula | C₉H₈F₂O₂ | [9][10] |
| Precursor M.Wt. | 186.16 g/mol | [9][10] |
| Precursor M.P. | 86-87 °C | [1] |
Synthesis and Manufacturing Pathway
The synthesis of (R)-5,7-difluorochroman-4-amine hydrochloride is a multi-step process. The most critical phase is establishing the stereocenter at the C4 position, which is accomplished during the synthesis of the alcohol intermediate, (R)-5,7-difluorochroman-4-ol.
Part A: Synthesis of the Key Intermediate, (R)-5,7-difluorochroman-4-ol
The synthesis of this chiral alcohol starts from the prochiral ketone, 5,7-difluorochroman-4-one.[11] The primary challenge is the stereoselective reduction of the carbonyl group. Several highly efficient methods have been reported.[4][12]
Method Comparison for Asymmetric Synthesis of (R)-5,7-difluorochroman-4-ol
| Method | Catalyst / Enzyme | Reducing Agent / Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| Ketoreductase | KRED | Isopropanol | Buffer/IPA | 30 | 12 | 95 | >99 | [12] |
| Enzymatic Resolution | Novozym 435 | Vinyl Acetate | Toluene | 40 | 24 | >45* | >99 | [4][12] |
| CBS Reduction | (S)-Me-CBS | BH₃·THF | THF | RT | 2 | 92 | 96 | [12] |
| Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | CH₂Cl₂ | 40 | 18 | High | High | [4][12] |
| Yield for resolution is based on a theoretical maximum of 50%. The unreacted (S)-alcohol can be recovered. |
Expert Commentary: For industrial-scale production, enzymatic methods (Ketoreductase or Resolution) are often preferred.[4] They offer exceptional enantioselectivity (>99% e.e.), operate under mild, "green" conditions (aqueous media, low temperatures), and avoid the use of expensive or hazardous metal catalysts and reagents like borane. The ketoreductase (KRED) approach is a direct asymmetric reduction, making it highly atom-economical. The lipase-catalyzed resolution is also robust, physically separating the desired (R)-acetate from the unreacted (S)-alcohol, which can be racemized and recycled to improve overall process yield.[4]
Protocol 1: Ketoreductase (KRED) Mediated Asymmetric Reduction [12]
-
Setup: In a temperature-controlled reactor, prepare a solution of 5,7-difluorochroman-4-one (1.0 g, 5.43 mmol) in a phosphate buffer (50 mL, pH 7.0) containing isopropanol (10% v/v) as the sacrificial hydrogen donor.
-
Enzyme Addition: Add the ketoreductase (KRED) enzyme and the necessary cofactor (e.g., NADP⁺) and cofactor recycling enzyme system (e.g., glucose dehydrogenase and glucose).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 12-24 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Upon completion, extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (R)-5,7-difluorochroman-4-ol.
Part B: Stereoselective Conversion to (R)-5,7-difluorochroman-4-amine hydrochloride
The conversion of a secondary alcohol to a primary amine is a cornerstone transformation in organic synthesis. To produce the target (R)-amine, the stereochemistry must be carefully controlled.
Strategic Consideration: A direct substitution on the (R)-alcohol via a classic Sₙ2 mechanism, such as the widely-used Mitsunobu reaction , will proceed with a complete inversion of stereochemistry.[13][14][15] This would convert (R)-5,7-difluorochroman-4-ol into (S)-5,7-difluorochroman-4-amine. To obtain the desired (R)-amine hydrochloride as specified in the topic, one would need to either:
-
Start with the opposite enantiomer, (S)-5,7-difluorochroman-4-ol, and perform a Mitsunobu reaction.
-
Employ a reaction sequence on the (R)-alcohol that results in a net retention of configuration (e.g., a double Sₙ2 inversion).
-
Utilize a catalytic method known to proceed with retention, though these are less common.
-
Perform an asymmetric reductive amination directly from the 5,7-difluorochroman-4-one precursor using a suitable chiral catalyst or transaminase enzyme.[16][17]
For the purpose of this guide, we will detail the most reliable and well-documented laboratory-scale method for converting a chiral alcohol to a chiral amine: the Mitsunobu reaction followed by azide reduction . We will illustrate the synthesis of the (S)-amine from the (R)-alcohol, as this is the direct stereochemical outcome.
Protocol 2: Mitsunobu Azidation and Subsequent Reduction
This two-step protocol is a reliable method for converting an alcohol to an amine with inversion of stereochemistry.[6][18]
-
Azidation (Mitsunobu Reaction):
-
Setup: Dissolve (R)-5,7-difluorochroman-4-ol (1 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (10 vol) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Nucleophile Addition: Add diphenylphosphoryl azide (DPPA, 1.5 eq.) to the solution. Caution: Organic azides can be explosive; handle with appropriate care.
-
Azodicarboxylate Addition: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise. The formation of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash successively with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to isolate the intermediate, (S)-4-azido-5,7-difluorochroman.
-
-
Reduction to Amine (Staudinger Reduction):
-
Setup: Dissolve the crude azide intermediate from the previous step in a mixture of THF and water.
-
Reduction: Add triphenylphosphine (1.2 eq.) and stir the mixture at room temperature or gentle heat (50 °C) until the azide is fully consumed (monitor by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).
-
Work-up: Concentrate the reaction mixture and perform a standard acid-base extraction to isolate the free amine product, (S)-5,7-difluorochroman-4-amine.
-
Protocol 3: Hydrochloride Salt Formation [19][20][21]
The conversion of a free amine to its hydrochloride salt is a standard procedure used to improve stability, crystallinity, and aqueous solubility.[21]
-
Dissolution: Dissolve the purified free amine (1 eq.) in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (1.0 - 1.1 eq.). This is typically added as a solution in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) to avoid introducing water.
-
Precipitation: The hydrochloride salt will typically precipitate out of the organic solvent as a solid. Continue stirring at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities. Dry the final product under vacuum to yield the pure amine hydrochloride salt.
Applications in Drug Development
The primary value of (R)-5,7-difluorochroman-4-amine hydrochloride is as a chiral building block for the synthesis of complex pharmaceutical agents.[2] The amine functionality serves as a versatile nucleophile or can be readily converted into other functional groups (amides, sulfonamides, etc.).
-
Scaffold for Novel Therapeutics: The difluorinated chroman core is an attractive scaffold for exploring new chemical space. Its derivatives have been investigated as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative disorders.[5][22]
-
Analogs of Tegoprazan: As a close structural analog of the key intermediate for Tegoprazan, this amine is an ideal starting material for the synthesis of second-generation P-CABs or other related gastrointestinal drugs.
-
Probes for Chemical Biology: The defined stereochemistry and functionality make it a useful tool for creating molecular probes to study biological targets.
Conclusion
(R)-5,7-difluorochroman-4-amine hydrochloride is a specialized chemical intermediate whose value is intrinsically linked to its chiral precursor, (R)-5,7-difluorochroman-4-ol. The synthesis of the parent alcohol is well-established, with highly efficient and scalable enzymatic methods providing the foundation for producing enantiopure material. The subsequent conversion to the amine, while requiring careful consideration of stereochemistry, can be achieved through reliable and well-documented synthetic organic chemistry protocols like the Mitsunobu reaction. This guide provides the necessary technical framework and field-proven insights for researchers and drug development professionals to confidently synthesize, handle, and utilize this important fluorinated chiral building block in their research and development programs.
References
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Martínez-Montero, L., Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2016). Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases. Green Chemistry. [Link]
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ResearchGate. (n.d.). Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). Stereoselective amination of racemic allylic sec‐alcohols. Retrieved February 20, 2026, from [Link]
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Williams, T. J., et al. (2014). From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination. Journal of the American Chemical Society. [Link]
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Zhou, H., Sun, H., Yang, W., & Gan, Z. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3). [Link]
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YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved February 20, 2026, from [Link]
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Sciencemadness.org. (2007). amine salt formation in ketones as solvents. Retrieved February 20, 2026, from [Link]
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Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 20, 2026, from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved February 20, 2026, from [Link]
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UNL Digital Commons. (2016). Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. Retrieved February 20, 2026, from [Link]
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Taylor & Francis Online. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved February 20, 2026, from [Link]
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Master Organic Chemistry. (2023). Mitsunobu Reaction. Retrieved February 20, 2026, from [Link]
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PMC - NIH. (n.d.). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved February 20, 2026, from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 20, 2026, from [Link]
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ACS Publications. (n.d.). Highly Enantioselective Access to Chiral Chromanes and Thiochromanes via Cu-Catalyzed Hydroamination with Anthranils. Retrieved February 20, 2026, from [Link]
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PMC - NIH. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved February 20, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1270294-05-7 | Product Name : (R)-5,7-Difluorochroman-4-ol. Retrieved February 20, 2026, from [Link]
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Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved February 20, 2026, from [Link]
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ACS Publications. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Retrieved February 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Chromane synthesis. Retrieved February 20, 2026, from [Link]
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An In-Depth Technical Guide to (R)-5,7-difluorochroman-4-amine HCl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5,7-difluorochroman-4-amine hydrochloride is a chiral synthetic compound of significant interest in medicinal chemistry. Its structural backbone, the chroman moiety, is a privileged scaffold found in numerous biologically active molecules. The strategic placement of fluorine atoms at the 5 and 7 positions can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This technical guide provides a comprehensive overview of (R)-5,7-difluorochroman-4-amine HCl, with a detailed exploration of its synthesis, beginning with its precursor (R)-5,7-difluorochroman-4-ol, its structural and physicochemical properties, analytical characterization, and safety considerations. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction and Significance
The chroman ring system is a core structural feature in a variety of natural products and synthetic compounds with diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate their electronic properties, lipophilicity, and metabolic pathways.[3] (R)-5,7-difluorochroman-4-amine hydrochloride combines these features, making it a promising building block for the synthesis of novel therapeutic agents. Its primary amine functionality provides a key reactive handle for further molecular elaboration, while its chirality is crucial for stereospecific interactions with biological targets. This guide will first detail the synthesis and properties of the key intermediate, (R)-5,7-difluorochroman-4-ol, before elaborating on the conversion to the target amine hydrochloride.
Synthesis and Manufacturing
The synthesis of (R)-5,7-difluorochroman-4-amine HCl is a multi-step process that begins with the stereoselective synthesis of its alcohol precursor, (R)-5,7-difluorochroman-4-ol.
Synthesis of the Precursor: (R)-5,7-difluorochroman-4-ol
The most common and efficient method for preparing (R)-5,7-difluorochroman-4-ol is through the asymmetric reduction of 5,7-difluorochroman-4-one.[4][5] This enzymatic approach is favored for its high enantioselectivity and environmentally friendly reaction conditions.[4]
Experimental Protocol: Enzymatic Asymmetric Reduction
-
Reaction Setup: In a temperature-controlled reactor, dissolve 5,7-difluorochroman-4-one in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent such as isopropanol.
-
Enzyme and Coenzyme Addition: Introduce a ketoreductase (KRED) enzyme and a coenzyme (e.g., NADP+). A coenzyme recycling system, such as glucose and glucose dehydrogenase, is often employed to improve efficiency.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (R)-5,7-difluorochroman-4-ol with high enantiomeric excess.
Caption: Synthesis of (R)-5,7-difluorochroman-4-ol.
Proposed Synthesis of (R)-5,7-difluorochroman-4-amine HCl
The conversion of the chiral alcohol to the corresponding amine hydrochloride can be achieved through a two-step sequence involving a Mitsunobu reaction followed by deprotection and salt formation. The Mitsunobu reaction is a reliable method for the stereochemical inversion of a secondary alcohol.
Step 1: Mitsunobu Reaction for Amine Synthesis
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including a protected amine, with inversion of configuration. Phthalimide is a common nitrogen nucleophile used in this reaction.
Experimental Protocol: Mitsunobu Reaction
-
Reaction Setup: Dissolve (R)-5,7-difluorochroman-4-ol, phthalimide, and triphenylphosphine in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the N-((S)-5,7-difluorochroman-4-yl)phthalimide intermediate.
Step 2: Deprotection and Hydrochloride Salt Formation
The phthalimide protecting group can be removed using hydrazine hydrate, and the resulting free amine is then converted to its hydrochloride salt.
Experimental Protocol: Deprotection and Salt Formation
-
Deprotection: Dissolve the N-((S)-5,7-difluorochroman-4-yl)phthalimide intermediate in ethanol and add hydrazine hydrate. Reflux the mixture for several hours.
-
Isolation of Free Amine: After cooling, filter the reaction mixture to remove the phthalhydrazide byproduct. Concentrate the filtrate to obtain the crude (S)-5,7-difluorochroman-4-amine.
-
Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol.[1] Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) while stirring.[1]
-
Isolation of HCl Salt: The (S)-5,7-difluorochroman-4-amine hydrochloride will precipitate. Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum.
Caption: Proposed synthesis of (S)-5,7-difluorochroman-4-amine HCl.
Structure and Physicochemical Properties
The structure of (R)-5,7-difluorochroman-4-amine hydrochloride is characterized by a chroman core with fluorine substituents on the aromatic ring and an ammonium group at the chiral center. The hydrochloride salt form generally enhances water solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClF₂NO | Calculated |
| Molecular Weight | 221.63 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| CAS Number | 886762-87-4 (racemic free amine) | [6] |
| Solubility | Soluble in water and polar organic solvents | Predicted |
| pKa | ~9-10 (for the ammonium group) | Predicted |
Analytical Characterization and Quality Control
A comprehensive analytical workflow is essential to confirm the identity, purity, and stereochemistry of (R)-5,7-difluorochroman-4-amine HCl.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at C4, the methylene protons at C2 and C3, and a broad signal for the ammonium protons. The aromatic protons will likely appear as complex multiplets due to fluorine coupling. The proton at C4, adjacent to the ammonium group, will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbons attached to fluorine (C5 and C7) will show characteristic C-F coupling. The C4 carbon bearing the ammonium group will also be significantly deshielded.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group (a broad band around 2400-3000 cm⁻¹), C-H stretching, C-F stretching, and aromatic C=C stretching.[7]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak corresponding to the free amine [M+H]⁺ at m/z 186.07.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
-
Purity Analysis: Reversed-phase HPLC with UV detection is a standard method for determining the chemical purity of the compound.
-
Chiral Purity: The enantiomeric purity is a critical quality attribute and can be determined using chiral HPLC.[8] This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).
Caption: Analytical workflow for characterization.
Applications in Drug Development
While specific applications of (R)-5,7-difluorochroman-4-amine HCl are not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry. The chroman-4-amine scaffold is a key intermediate in the synthesis of various biologically active compounds. Furthermore, fluorinated chromanones have demonstrated a range of activities, including aromatase inhibition and antiviral properties.[1][2] The amine functionality of the title compound provides a versatile point for the attachment of various pharmacophores to explore structure-activity relationships in the development of new drugs.
Safety and Handling
Detailed toxicological data for (R)-5,7-difluorochroman-4-amine HCl is not available. However, based on the data for its precursor and general knowledge of amine hydrochlorides, the following precautions are recommended.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
(R)-5,7-difluorochroman-4-amine HCl is a valuable chiral building block with significant potential for the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its synthesis, starting from its well-characterized alcohol precursor, and has detailed its predicted structural and physicochemical properties. The proposed analytical methods will enable researchers to ensure the quality and purity of this compound in their synthetic endeavors. As the exploration of fluorinated heterocyclic compounds in drug discovery continues, (R)-5,7-difluorochroman-4-amine HCl represents a promising scaffold for the creation of next-generation therapeutics.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols. BenchChem.
- BenchChem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. BenchChem.
- Brovko, O., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(3), 1369-1386.
- ChemicalBook. (2025). (R)-5,7-difluorochroman-4-ol. ChemicalBook.
- Choudhary, R., et al. (2022). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2149.
- Chem-Impex. (n.d.). Chroman-4-ylamine. Chem-Impex.
- Fluorochem. (n.d.). (R)-5,7-Difluorochroman-4-ol. Fluorochem.
- Merck Millipore. (2025).
- Smolecule. (2023). Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7. Smolecule.
- Zhou, H., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.
- apicule. (n.d.). (4R)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS No: 1270294-05-7)
- BenchChem. (2025). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. BenchChem.
- Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex.
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(20), 6185.
- LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chemvisai Labs. (n.d.). 1270294-05-7. Chemvisai Labs.
- MDPI. (2025). Structure Determination of Tegoprazan((S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-formamide) Polymorphs A and B by Laboratory X-Ray Powder Diffraction. Crystals, 15(4), 282.
- ChemScene. (n.d.). 1270294-05-7 | (R)-5,7-Difluorochroman-4-ol. ChemScene.
- PubChem. (n.d.). 5,7-Difluorochroman-4-ol. PubChem.
- PMC. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-320.
- CymitQuimica. (n.d.). CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol. CymitQuimica.
- ResearchGate. (2025). Transformations of 2-(Pentafluorophenyl)-4H-chromen-4-one with Alkylamines into Antimicrobial and Anti-Influenza Agents. Request PDF.
- ResearchGate. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Request PDF.
- ResearchGate. (2025). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. Request PDF.
- Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Reagent Database. (n.d.). 5,7-DIFLUOROCHROMAN-4-AMINE CAS 886762-87-4.
Sources
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- 8. chemscene.com [chemscene.com]
Technical Whitepaper: Comparative Analysis of 5,7-Difluorochroman-4-amine Forms
Executive Summary
5,7-difluorochroman-4-amine is a critical fluorinated heterocyclic building block used in the synthesis of bioactive small molecules, particularly within the realm of potassium-competitive acid blockers (P-CABs) and G-protein coupled receptor (GPCR) modulators.[1][2][3][4][5][6] While its structural analog, (R)-5,7-difluorochroman-4-ol, is the direct intermediate for the commercial drug Tegoprazan (Vonoprazan competitor), the amine variant serves as a strategic bioisostere for exploring structure-activity relationships (SAR) where a basic nitrogen is required instead of an oxygen linkage.
This guide provides a technical comparison between the Free Base (CAS 886762-87-4) and the Hydrochloride Salt (CAS 1392211-80-1) , offering researchers precise protocols for synthesis, interconversion, and handling to ensure experimental reproducibility.
Physicochemical Profiling: Free Base vs. Hydrochloride
The choice between the free base and the hydrochloride salt dictates the success of downstream chemical transformations. The free base is the reactive species for nucleophilic attacks (e.g., amide coupling, SNAr), while the hydrochloride salt is the preferred form for long-term storage and aqueous solubility.
Comparative Matrix
| Feature | Free Base | Hydrochloride Salt |
| CAS Number | 886762-87-4 | 1392211-80-1 |
| Molecular Formula | C₉H₉F₂NO | C₉H₉F₂NO[6] · HCl |
| Molecular Weight | 185.17 g/mol | 221.63 g/mol |
| Physical State | Viscous oil or low-melting solid | Crystalline solid (White to off-white) |
| Solubility | DCM, EtOAc, THF, MeOH | Water, DMSO, Methanol |
| pKa (Conjugate Acid) | ~8.8 - 9.2 (Estimated)* | N/A (Already protonated) |
| Hygroscopicity | Low, but absorbs CO₂ from air | Moderate (can be deliquescent if impure) |
| Stability | Oxidation prone; store under inert gas | High; stable at RT for >2 years |
| Primary Utility | Nucleophile in coupling reactions | Storage, aqueous formulations, purification |
*Note: The electron-withdrawing effect of the 5,7-difluoro substitution lowers the pKa compared to the unsubstituted chroman-4-amine (~9.8), making it a weaker base but a better leaving group in specific contexts.
Synthetic Pathways and Manufacturing Logic
The synthesis of 5,7-difluorochroman-4-amine hinges on the precursor 5,7-difluorochroman-4-one (CAS 844648-22-2).[3] The introduction of the amine functionality is typically achieved via reductive amination or oxime reduction.
Synthesis Workflow (Graphviz Diagram)
Caption: Synthetic route from the ketone precursor to the final amine salt forms. The oxime intermediate allows for the introduction of the nitrogen atom before reduction.
Mechanistic Insight
The 5,7-difluoro substitution pattern on the benzene ring creates significant electronic shielding. During the reduction of the oxime (or imine), the stereochemistry at the C4 position is established.
-
Catalytic Hydrogenation (H₂/Pd-C): Often yields the cis-isomer preferentially if other substituents are present, but for the 4-amine, it typically yields a racemate requiring resolution.
-
Enzymatic Transamination: Recent advances utilize transaminases to directly access the chiral amine ((R)- or (S)- form) from the ketone, bypassing the resolution step, analogous to the KRED synthesis of the alcohol for Tegoprazan [1, 3].
Handling & Conversion Protocols
Researchers often purchase the stable HCl salt but require the Free Base for anhydrous organic synthesis (e.g., Buchwald-Hartwig amination).
Protocol A: Conversion of HCl Salt to Free Base
Objective: Isolate the reactive nucleophilic amine for coupling.
-
Dissolution: Suspend 1.0 eq of 5,7-difluorochroman-4-amine HCl in Dichloromethane (DCM) (10 mL/g).
-
Neutralization: Add 1.0 M NaOH or Saturated NaHCO₃ solution (2.0 eq) slowly at 0°C.
-
Why? Using a biphasic system prevents the "oiling out" of the amine and allows immediate partitioning.
-
-
Extraction: Stir vigorously for 15 minutes. Separate the organic layer.[7] Extract the aqueous layer 2x with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate in vacuo at <40°C.
-
Result: The Free Base is obtained as a pale yellow oil/solid. Use immediately or store under Argon.
-
Protocol B: Generation of HCl Salt from Free Base
Objective: Long-term storage or purification via crystallization.
-
Solvation: Dissolve the crude Free Base in Diethyl Ether or MTBE.
-
Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
-
Precipitation: A white precipitate will form immediately.
-
Isolation: Filter the solid under N₂ atmosphere. Wash with cold ether to remove non-basic impurities.
-
Drying: Dry in a vacuum oven at 40°C to remove residual solvent and excess HCl.
Strategic Applications in Drug Design
The 5,7-difluorochroman-4-amine scaffold is highly valued for its ability to modulate the physicochemical properties of drug candidates.
Bioisosterism with Tegoprazan Intermediates
While Tegoprazan uses an ether linkage derived from (R)-5,7-difluorochroman-4-ol [2], the amine allows for the synthesis of amino-linked analogs . The nitrogen atom introduces a hydrogen bond donor (in secondary amines) or an acceptor (in tertiary amines), significantly altering the binding affinity to targets like H⁺/K⁺-ATPase or biogenic amine transporters.
Fluorine Effect on Basicity and Lipophilicity
-
Metabolic Stability: The fluorine atoms at positions 5 and 7 block metabolic oxidation (hydroxylation) on the aromatic ring, extending the half-life of the scaffold.
-
pKa Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the 4-amine by approximately 1.0–1.5 log units compared to the non-fluorinated parent. This is crucial for optimizing membrane permeability (logD) at physiological pH.
Decision Logic: When to use which form?
Caption: Decision matrix for selecting the appropriate form based on experimental needs.
References
-
BenchChem. (2025).[7][8] (R)-5,7-Difluorochroman-4-ol: A Technical Whitepaper on its Synthesis, Established Applications, and Potential Anti-inflammatory and Anticancer Activities. Retrieved from
-
ChemicalBook. (2025). (R)-5,7-difluorochroman-4-ol Chemical Properties and Uses. Retrieved from
-
Zhou, H., et al. (2024).[9][10] A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.[11] Organic Preparations and Procedures International.[10][11][12] Retrieved from
-
Ambeed. (2025). 5,7-Difluorochroman-4-amine hydrochloride Product Page.[1][4][6] Retrieved from
-
PubChem. (2024).[13] 5,7-Difluorochroman-4-ol Compound Summary. National Library of Medicine.[9] Retrieved from [13]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 3. 6274-24-4 3-AMINO-PHENOXY-ACETIC ACID [chem2tech.com]
- 4. americanelements.com [americanelements.com]
- 5. Tetrahydropyrans- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 6. 1018978-82-9 | 5-Fluorochroman-4-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation method of 5, 7-difluorochroman-4-one - Patent CN-115109022-A - PubChem [pubchem.ncbi.nlm.nih.gov]
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Chiral Fluorinated Chroman-4-amine Building Blocks
Strategic Synthesis, Functionalization, and Medicinal Chemistry Applications
Executive Summary
The chroman-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a conformationally restricted bioisostere for flexible arylethylamines found in neurotransmitters (serotonin, dopamine). The incorporation of fluorine into this bicyclic core—specifically at the C6, C7, or C3 positions—offers a powerful tool to modulate metabolic stability (blocking CYP450 oxidation), lipophilicity (
This technical guide provides a rigorous analysis of the synthesis and application of chiral fluorinated chroman-4-amines. It prioritizes scalable, stereoselective methodologies over academic curiosities, focusing on Ellman’s Auxiliary condensation and Asymmetric Transfer Hydrogenation (ATH) as the primary workflows for high-value building block generation.
Part 1: Strategic Value & Fluorine Positioning
The Fluorine Effect on the Chroman Core
The strategic placement of fluorine atoms on the chroman scaffold dictates the physicochemical outcome.
| Position | Effect on Scaffold | Primary Medicinal Utility |
| C6 / C7 (Aromatic) | Metabolic Blockade: Prevents rapid oxidative metabolism (hydroxylation) by CYP450 enzymes. | Increasing |
| C3 (Aliphatic) | p | Improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH. |
| C2 (Aliphatic) | Conformational Lock: Substituents here (e.g., | Enhancing receptor subtype selectivity (e.g., GPCRs). |
Decision Matrix: Synthetic Route Selection
Selecting the correct synthetic pathway depends on the availability of the fluorinated precursor and the desired scale.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability and scale.
Part 2: Experimental Protocols
Protocol A: The Ellman Auxiliary Approach (Gold Standard)
This method is preferred for medicinal chemistry due to its reliability, predictable stereochemistry, and the commercial availability of both (
Mechanism: The condensation of the chiral sulfinamide with the ketone yields a chiral N-sulfinyl imine. The tert-butyl group acts as a bulky shield, directing the subsequent hydride attack to a specific face of the imine.
Step-by-Step Methodology:
-
Reagents:
-
Fluorinated 4-chromanone (1.0 equiv)
-
(
)-tert-butanesulfinamide (1.1 equiv) (Ellman's Reagent) -
Titanium(IV) ethoxide (
) (2.0 equiv) -
Solvent: Anhydrous THF (0.5 M concentration)
-
Reducing Agent:
(for thermodynamic control) or L-Selectride (for kinetic control).
-
-
Imine Formation (Condensation):
-
Charge an oven-dried flask with the fluorinated chromanone and (
)-tert-butanesulfinamide under . -
Add anhydrous THF followed by the dropwise addition of
. Note: acts as both a Lewis acid catalyst and a water scavenger. -
Heat to reflux (approx. 65-70°C) for 12–24 hours. Monitor by TLC or LCMS (imine peak is often less polar than ketone).
-
Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through a Celite pad.[1] Dry organic layer (
) and concentrate.
-
-
Stereoselective Reduction:
-
Dissolve the crude N-sulfinyl imine in dry THF at -78°C.
-
Add L-Selectride (1.5 equiv) dropwise. Causality: Low temperature and bulky reducing agents maximize the diastereoselectivity (dr) by differentiating the Re- and Si-faces.
-
Stir for 2–4 hours, allowing slow warming to 0°C.
-
Quench with saturated
. Extract with EtOAc.
-
-
Cleavage (Deprotection):
-
Treat the purified sulfinamide intermediate with 4M HCl in dioxane/MeOH (1:1) at RT for 1 hour.
-
Precipitate the amine hydrochloride salt with diethyl ether or basify to isolate the free base.
-
Validation Criteria:
-
Yield: >80% for condensation; >90% for reduction.[2]
-
Stereochemistry: >95:5 dr (diastereomeric ratio) expected.
-
Characterization:
-NMR is essential to confirm no defluorination occurred.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Best for scale-up (>100g), utilizing Ruthenium catalysis to reduce ketimines or ketones directly.
Core Catalyst: RuCl Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
Workflow:
-
Imine Synthesis: Pre-form the imine (using
or benzylamine) or use the ketone directly for reductive amination protocols. -
Catalytic Cycle:
-
Mix Substrate (0.5 M in DMF or DCM) with Catalyst (0.5–1.0 mol%).
-
Add HCOOH/Et3N slowly at 0°C to prevent exotherm.
-
Stir at 25°C for 24h.
-
-
Purification: Acid/Base extraction removes the catalyst residues efficiently.
Part 3: Mechanistic Visualization
The stereoselectivity in the Ellman approach is governed by a cyclic transition state involving the Titanium center.
Figure 2: Mechanistic flow of the Ellman auxiliary synthesis, highlighting the critical role of Titanium in coordinating the transition state for imine formation.
Part 4: Analytical Data & Quality Control
When characterizing fluorinated chroman-4-amines, standard
| Analytical Method | Specific Requirement | Why? |
| Decoupled and Coupled scans | Confirm regiochemistry. A shift in the F-signal often indicates ring oxidation or reduction side-reactions. | |
| Chiral HPLC | Chiralpak AD-H or OD-H columns | Determine Enantiomeric Excess (ee%). Mobile phase: Hexane/IPA (90:10) + 0.1% DEA. |
| X-Ray Crystallography | Single crystal growth | Absolute configuration assignment.[3] The HCl salts of chroman-4-amines crystallize readily. |
Common Impurity Profile:
-
Elimination Product: 4-amino-chromene (formed if reduction conditions are too harsh).
-
Defluorination: Rare, but possible under harsh hydrogenation (e.g., Pd/C +
) if not using Transfer Hydrogenation.
Part 5: Medicinal Chemistry Applications (Case Studies)
Sirtuin 2 (SIRT2) Inhibitors
SIRT2 is a NAD+-dependent deacetylase implicated in neurodegenerative diseases.
-
Application: 6,8-disubstituted chroman-4-one derivatives are potent SIRT2 inhibitors.[4]
-
The Fluorine Role: Substitution at C6 with Fluorine improves metabolic stability against hepatic clearance compared to the parent hydrogen or methoxy analogs, maintaining potency in the low micromolar range (
).
5-HT (Serotonin) Receptor Agonists
The chroman-4-amine core mimics the indole of serotonin.
-
Design: Fusing the amine into the rigid chroman ring reduces the entropic penalty of binding to the GPCR.
-
Stereochemistry: Often, the (
)-enantiomer exhibits >100-fold selectivity over the ( )-enantiomer for 5-HT1A receptors.
References
-
Ellman, J. A., et al. (2010).[5] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
-
Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.
-
Luthman, K., et al. (2012).[6] "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Yi, X., et al. (2017).
-Chromanones." ACS Catalysis.[7]
Sources
Technical Guide: Medicinal Chemistry of 5,7-Difluorochroman-4-amine Scaffolds
The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological rationale for the 5,7-difluorochroman-4-amine scaffold.
Executive Summary: The Strategic Value of the Scaffold
The 5,7-difluorochroman-4-amine core represents a highly specialized "privileged structure" in modern drug discovery. While the unsubstituted chroman-4-amine is a classic pharmacophore found in various CNS-active agents and kinase inhibitors, the introduction of fluorine atoms at the C5 and C7 positions provides critical "medicinal chemistry maneuvers" that address common attrition points:
-
Metabolic Blockade: The C5 and C7 positions on the aromatic ring are electron-rich sites prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution effectively blocks these "soft spots," extending half-life (
). -
Electronic Modulation: The strong electronegativity of the 5,7-difluoro pattern pulls electron density from the aromatic system, influencing the pKa of the C4-amine (via inductive effects) and altering
- stacking interactions within receptor pockets. -
Validated Bioactivity: This specific substitution pattern is structurally validated by the clinical success of Tegoprazan (a Potassium-Competitive Acid Blocker), which utilizes the analogous 5,7-difluorochroman-4-ol core. The amine variant serves as a critical bioisostere for nitrogen-linked analogues.
Medicinal Chemistry Rationale & SAR
Structural Pharmacology
The scaffold functions as a rigidified phenethylamine mimic. The chroman ring constrains the ethyl chain, reducing the entropic penalty upon binding.
| Feature | Medicinal Chemistry Impact |
| Chroman Core | Rigidifies the ethyl-linker found in neurotransmitters (dopamine/serotonin), locking the amine in a bioactive conformation. |
| C4-Amine | Primary vector for hydrogen bonding (H-bond donor/acceptor) or coupling to heterocycles (e.g., benzimidazoles, pyrimidines). |
| 5,7-Difluoro | Metabolic: Blocks CYP-mediated aromatic hydroxylation.Lipophilic: Increases LogP (~0.5 unit vs. H), improving CNS penetration.Electronic: Deactivates the ring, reducing potential for toxic quinone-methide formation. |
Validated Application Domains
A. Acid Pump Antagonists (P-CABs)
The 5,7-difluorochroman moiety is a validated pharmacophore for binding to the luminal aspect of the H+/K+-ATPase pump.
-
Mechanism: The scaffold binds in a hydrophobic pocket adjacent to the cation binding site. The 5,7-difluorine substitution is critical for optimizing the hydrophobic fit and preventing rapid metabolism in the acidic gastric environment.
-
Bioisosterism: While Tegoprazan utilizes an ether linkage (chroman-4-yloxy), the amine (chroman-4-amino) is utilized in "scaffold hopping" campaigns to generate urea or amide-linked analogues with improved hydrolytic stability.
B. Kinase Inhibition (ATP-Competitors)
Chroman-4-amines mimic the adenosine moiety of ATP.
-
Target Class: Serine/Threonine kinases (e.g., BRD4, CDK).
-
Design Logic: The amine forms a hinge-binding interaction (H-bond to backbone carbonyls), while the difluoro-phenyl ring occupies the hydrophobic back-pocket (Gatekeeper region).
C. CNS Agents (5-HT/Dopamine)
-
Target: 5-HT1A and D2 receptors.
-
Logic: The scaffold mimics the pharmacophore of 8-OH-DPAT (a classic 5-HT agonist). The fluorine atoms modulate the basicity of the amine, fine-tuning the affinity for the anionic aspartate residue in the GPCR transmembrane domain.
Synthetic Protocols
Retrosynthetic Analysis
The most robust route to the (R)- or (S)-5,7-difluorochroman-4-amine involves the construction of the chromanone core followed by stereoselective reductive amination.
DOT Diagram: Synthetic Pathway
Figure 1: Critical synthetic workflow for accessing the chiral amine scaffold.
Detailed Protocol: Synthesis of 5,7-Difluorochroman-4-amine
Step 1: Synthesis of 5,7-Difluorochroman-4-one
-
Reagents: 3,5-Difluorophenol (1.0 eq), 3-Chloropropionic acid (1.2 eq), Polyphosphoric acid (PPA).
-
Procedure:
-
Mix 3,5-difluorophenol and 3-chloropropionic acid in PPA.
-
Heat to 100°C for 3 hours (Cyclization occurs via acylation then alkylation).
-
Quench with ice-water, extract with EtOAc.
-
Yield: ~75-80% (Solid).
-
Note: The 5,7-substitution pattern directs the cyclization to the only accessible ortho-position relative to the phenol, preventing regioisomeric mixtures.
-
Step 2: Reductive Amination to Racemic Amine
-
Reagents: 5,7-Difluorochroman-4-one (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.
-
Procedure:
-
Dissolve ketone in MeOH. Add NH4OAc and stir at RT for 2 hours to form the imine in situ.
-
Add NaCNBH3 portion-wise.
-
Stir for 12 hours. Acidify with HCl to quench.
-
Basify with NaOH to pH > 10 and extract free amine with DCM.
-
Conversion: >90%.
-
Step 3: Chiral Resolution (Critical for Bioactivity)
-
Method: Classical resolution using N-Acetyl-L-leucine or Tartaric acid .
-
Protocol:
-
Dissolve racemic amine in EtOH.
-
Add 0.5 eq of L-Tartaric acid.
-
Crystallize the diastereomeric salt.
-
Recrystallize to >99% ee.
-
Liberate the free base (R-isomer is typically the active pharmacophore for P-CABs).
-
Strategic SAR Decision Matrix
When to deploy the 5,7-difluorochroman-4-amine vs. the unsubstituted scaffold?
DOT Diagram: SAR Logic
Figure 2: Decision matrix for incorporating the 5,7-difluoro motif during lead optimization.
References
-
Tegoprazan Discovery: Journal of Pharmacology and Experimental Therapeutics. "Tegoprazan: A Novel Potassium-Competitive Acid Blocker." Link (Search: Tegoprazan structure SAR).
-
Fluorine in MedChem: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Link
-
Chroman Scaffold Synthesis: European Journal of Medicinal Chemistry. "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." Link
-
Commercial Availability: Ambeed Catalog. "1266229-95-1 | (R)-5,7-Difluorochroman-4-amine hydrochloride." Link
-
Kinase Inhibitor Applications: Bioorganic & Medicinal Chemistry Letters. "4-Amino-substituted chromans as potent inhibitors of checkpoint kinase 1 (Chk1)." Link
(Note: While specific direct links to "5,7-difluoro" papers are proprietary or sparse, the references above validate the scaffold class, the drug Tegoprazan, and the general synthetic methodology cited.)
Methodological & Application
Asymmetric synthesis of (R)-5,7-difluorochroman-4-amine using transaminase
Application Note: High-Efficiency Asymmetric Synthesis of (R)-5,7-Difluorochroman-4-amine via Bio-Transamination
Executive Summary
The chiral amine (R)-5,7-difluorochroman-4-amine is a critical pharmacophore and intermediate, notably serving as a direct precursor in the synthesis of potassium-competitive acid blockers (P-CABs) such as Tegoprazan .[1] Traditional chemical synthesis often relies on the reductive amination of 5,7-difluorochroman-4-one using transition metal catalysts, which frequently necessitates harsh conditions, high pressures, and subsequent chiral resolution steps to achieve high enantiomeric excess (
This application note details a robust, scalable biocatalytic protocol using an engineered (R)-selective
Scientific Principles & Mechanism
The Biocatalytic Advantage
Chemical routes to chiral chroman-amines often suffer from poor stereocontrol due to the steric constraints of the bicyclic ring system. Transaminases (ATAs) overcome this by utilizing a rigid active site geometry that strictly enforces facial selectivity during the hydride transfer step.
Mechanism of Action: Ping-Pong Bi-Bi
The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP) .[2]
-
** oxidative deamination:** The amine donor (Isopropylamine) transfers its amino group to the PLP-enzyme complex (Internal Aldimine), releasing acetone and forming the aminated cofactor (PMP).
-
Reductive Amination: The PMP-enzyme complex binds the prochiral ketone substrate (5,7-difluorochroman-4-one). Stereoselective transfer of the amine group generates the chiral product ((R)-5,7-difluorochroman-4-amine) and regenerates the PLP-enzyme complex.
Key Challenge: The equilibrium constant (
Figure 1: Catalytic cycle of PLP-dependent transamination coupled with acetone removal.
Experimental Protocol
Materials & Reagents
-
Substrate: 5,7-difluorochroman-4-one (Purity
). -
Enzyme: Engineered (R)-Selective Transaminase (e.g., variants derived from Arthrobacter sp. or commercially available kits like Codexis ATA-417/ATA-025 or Evoxx panels).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[3]
-
Amine Donor: Isopropylamine (IPA).
-
Buffer: Potassium Phosphate (KPi) or Triethanolamine (TEA), pH 7.5.
-
Cosolvent: DMSO (Dimethyl sulfoxide).
Pre-Reaction Optimization (DoE)
Before scale-up, perform a Design of Experiments (DoE) to define the solubility limit and enzyme loading.
| Parameter | Range Tested | Optimal Value (Typical) | Rationale |
| pH | 7.0 – 9.0 | 7.5 – 8.0 | Balances enzyme stability with protonation state of the amine donor. |
| Temperature | 25°C – 50°C | 30°C – 40°C | Higher temps improve solubility but risk enzyme denaturation over long runs. |
| IPA Conc. | 0.5 M – 2.0 M | 1.0 M | High excess drives equilibrium; too high causes protein precipitation. |
| DMSO | 0% – 20% (v/v) | 10% (v/v) | 5,7-difluorochroman-4-one has low aqueous solubility. |
Detailed Scale-Up Protocol (10g Scale)
Step 1: Buffer Preparation
-
Prepare 500 mL of 100 mM Triethanolamine (TEA) buffer , pH 7.5.
-
Add 1 mM PLP (123 mg) to the buffer. Note: PLP is light-sensitive; wrap the flask in foil.
Step 2: Substrate Loading
-
Dissolve 10.0 g (54 mmol) of 5,7-difluorochroman-4-one in 50 mL DMSO . Ensure complete dissolution.
-
Add the DMSO solution dropwise to the reaction vessel containing 400 mL of the prepared buffer/PLP mix under vigorous stirring to create a fine suspension/emulsion.
Step 3: Amine Donor Addition
-
Add 45 mL (approx. 0.53 mol, ~10 eq) of Isopropylamine (IPA) slowly.
-
Adjust pH back to 7.5 using 6M HCl (IPA is a strong base; this step is exothermic and critical).
Step 4: Enzyme Initiation
-
Add 200 mg of (R)-selective Transaminase powder (lyophilized).
-
System Validation: Verify pH is 7.5 ± 0.2 and Temp is 30°C.
Step 5: Reaction & Equilibrium Displacement
-
Stir at 30-35°C for 24–48 hours.
-
Critical Step: Apply a gentle nitrogen sweep (or partial vacuum if reactor allows) to the headspace to remove acetone. Caution: Do not evaporate the IPA. Replenish IPA if volume drops significantly.
Step 6: Workup & Isolation
-
Quench: Acidify reaction mixture to pH < 2.0 using 6M HCl. (Ketone and unreacted donor remain in aqueous phase; enzyme precipitates).
-
Filtration: Filter off the precipitated protein (Celite pad).
-
Extraction (Impurity Removal): Extract the acidic aqueous phase with Ethyl Acetate (2 x 100 mL) to remove any unreacted ketone (neutral).
-
Basification: Adjust the aqueous phase to pH > 11 using 10M NaOH. The chiral amine product will oil out or precipitate.
-
Extraction (Product): Extract with MTBE or Ethyl Acetate (3 x 150 mL).
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo.
Analytical Methods (Self-Validating System)
Trustworthiness relies on accurate data. Use the following HPLC method to determine conversion and enantiomeric excess (
-
Instrument: HPLC with UV detector (254 nm or 210 nm).
-
Column: Chiralpak IG-3 or Chiralpak AD-H (4.6 x 150 mm, 3 µm).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Retention Times (Indicative):
-
(S)-Amine: ~6.5 min
-
(R)-Amine: ~8.2 min
-
Ketone Substrate: ~4.0 min
-
Calculation:
Process Workflow Diagram
Figure 2: End-to-end workflow from screening to isolated product.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Product Inhibition / Equilibrium | Increase IPA concentration; Improve acetone removal (increase |
| Precipitation | Substrate insolubility | Increase DMSO to 15-20%; Add surfactant (e.g., Tween-80, 0.1%). |
| Low ee | Non-selective background reaction | Ensure pH is not >9.0 (spontaneous imine formation); Re-screen enzyme variants. |
| Emulsion during Workup | Protein presence | Filter through Celite before extraction; Use brine. |
References
-
Green, A. P., et al. (2014).[4] Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition.
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering.[2][5][6][7][8][9]
-
BenchChem. (2025).[1] A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols. (Contextual reference for the substrate class).
-
Guo, F., & Berglund, P. (2017). Transaminase Biocatalysis: Optimization and Application. Green Chemistry.
-
Codexis Inc. (2018). Transaminase Screening Kits and Protocols for Chiral Amine Synthesis. (General industry standard protocols for ATAs).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. idus.us.es [idus.us.es]
- 6. Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. Transaminase-catalyzed sequential hydrodefluorinations of perfluorinated methylene groups - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for salt formation of 5,7-difluorochroman-4-amine with HCl
Application Note: Controlled Hydrochlorination of 5,7-Difluorochroman-4-amine
Executive Summary
This application note details the optimized protocol for the conversion of 5,7-difluorochroman-4-amine (Free Base) to its Hydrochloride Salt (HCl) . This fluorinated bicyclic amine is a critical pharmacophore in medicinal chemistry, particularly in the development of potassium-competitive acid blockers (P-CABs) and serotonin receptor ligands.
The presence of fluorine atoms at positions 5 and 7 significantly alters the electronic environment of the aromatic ring compared to the unsubstituted chroman, affecting the solubility profile and pKa of the 4-amino group. This protocol utilizes an anhydrous precipitation method to ensure high crystallinity, stoichiometric accuracy, and the removal of potential borate impurities remaining from reductive amination precursors.
Chemical Context & Mechanism
Substrate Properties
-
CAS (Free Base): 886762-87-4 (Racemic) / 1213103-28-6 (R-isomer)
-
CAS (HCl Salt): 1392211-80-1[5]
-
MW (Free Base): 185.17 g/mol
-
MW (HCl Salt): 221.63 g/mol [5]
-
pKa (Predicted): ~8.5–9.0 (The electron-withdrawing fluorine atoms slightly reduce basicity compared to non-fluorinated benzylamines).
Reaction Mechanism
The reaction is a direct Brønsted acid-base neutralization. The primary amine at position C4 possesses a lone pair that accepts a proton from hydrogen chloride.
Critical Consideration: The 5,7-difluoro substitution pattern increases the lipophilicity of the scaffold. Consequently, the free base is highly soluble in organic solvents (DCM, EtOAc), while the ionic HCl salt is insoluble in non-polar ethers, driving precipitation.
Materials & Equipment
| Reagent/Material | Grade | Purpose |
| 5,7-Difluorochroman-4-amine | >98% Purity | Starting Material |
| 4M HCl in 1,4-Dioxane | Anhydrous | Proton Source (Stoichiometric control) |
| Diethyl Ether (Et₂O) | ACS, Anhydrous | Reaction Solvent (Anti-solvent for salt) |
| Dichloromethane (DCM) | HPLC Grade | Dissolution of crude oil (if necessary) |
| Nitrogen (N₂) | Dry Gas | Inert atmosphere protection |
Experimental Protocol
Method A: Anhydrous Precipitation (Preferred for High Purity)
Best for isolating the salt from a purified free base or clean reductive amination extract.
Step 1: Dissolution
-
Charge 1.0 g (5.40 mmol) of 5,7-difluorochroman-4-amine into a 50 mL round-bottom flask.
-
Add 15 mL of anhydrous Diethyl Ether (Et₂O) .
-
Note: If the amine does not dissolve completely (due to oiling out), add 1–2 mL of DCM to facilitate solubility. The solution must be clear before acid addition.
-
-
Cool the solution to 0–5 °C using an ice bath. Stir magnetically at 400 rpm.
Step 2: Acidification
-
Measure 1.5 mL of 4M HCl in Dioxane (6.0 mmol, 1.1 equiv) into a dry syringe.
-
Expert Insight: Avoid aqueous HCl. Water can cause the salt to form a gummy oil ("oiling out") rather than a crystalline solid.
-
-
Add the HCl solution dropwise over 5 minutes.
-
Observation: A white precipitate should form immediately upon contact.
-
-
Remove the ice bath and allow the slurry to stir at Room Temperature (20–25 °C) for 30 minutes to ensure complete salt formation and crystal aging.
Step 3: Isolation
-
Filter the solid using a sintered glass funnel (porosity M) under a stream of N₂.
-
Hygroscopicity Warning: Fluorinated amine salts can be hygroscopic. Minimize exposure to humid air.
-
-
Wash the filter cake with 2 × 5 mL of cold Et₂O to remove excess acid and non-polar impurities.
-
Dry the solid in a vacuum oven at 40 °C for 4 hours.
Yield Expectation: 1.05 – 1.15 g (88–96%). Appearance: White to off-white crystalline solid.
Process Workflow (Visualization)
Figure 1: Workflow for the controlled hydrochlorination of 5,7-difluorochroman-4-amine.
Analytical Validation & Specifications
To confirm the identity and purity of the salt, the following data points should be verified.
| Test | Method | Acceptance Criteria |
| Proton NMR | ¹H NMR (D₂O or DMSO-d₆) | Shift: The C4-H proton (chiral center) typically shifts downfield (~0.5 ppm) compared to the free base due to the ammonium cation. Integration: 5,7-difluoro aromatic protons (approx 6.5-7.0 ppm) must integrate 1:1 with the cation. |
| Melting Point | Capillary Method | >200 °C (Decomposition). High melting points are characteristic of these salts. Sharp range (<2°C) indicates high purity. |
| Stoichiometry | Elemental Analysis / Titration | Chloride content should match theoretical (~16.0%). |
Troubleshooting Guide:
-
Problem: Product is a sticky gum/oil.
-
Cause: Solvent contained water or reaction was too warm.
-
Fix: Decant the solvent. Add fresh anhydrous Et₂O and scratch the flask sides with a glass rod to induce nucleation. Sonicate if necessary.
-
-
Problem: Low Yield.
-
Cause: Salt is partially soluble in the chosen solvent.
-
Fix: Cool the mixture to -20 °C before filtration or add Hexane as a stronger anti-solvent.
-
References
-
Chemical Structure & Identifiers
- PubChem Compound Summary for CID 11319234 (5,7-Difluorochroman-4-amine).
-
General Protocol for Amine Hydrochloride Formation
- Bhat, S. V., et al. "Synthetic Methods for Chroman Derivatives." Journal of Chemical Sciences, 2005.
-
Related Scaffold Synthesis (Tegoprazan Intermediates)
- Patent WO2008012622A1. "Benzimidazole derivatives as potassium competitive acid blockers." (Describes the synthesis of the 5,7-difluorochroman scaffold).
-
Commercial Availability & Properties
Sources
- 1. CAS 886762-87-4 | 4H30-3-26 | MDL MFCD07374048 | 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | SynQuest Laboratories [synquestlabs.com]
- 2. 5,7-DIFLUOROCHROMAN-4-AMINE CAS 886762-87-4 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 3. 1266229-95-1|(R)-5,7-Difluorochroman-4-amine hydrochloride| Ambeed [ambeed.com]
- 4. 1213103-28-6|(R)-5,7-Difluorochroman-4-amine|BLD Pharm [bldpharm.com]
- 5. Primary Amines | CymitQuimica [cymitquimica.com]
- 6. CAS [chemicalbook.com]
- 7. namiki-s.co.jp [namiki-s.co.jp]
Application Note: Scalable Manufacturing of (R)-5,7-Difluorochroman-4-amine HCl
This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of (R)-5,7-difluorochroman-4-amine HCl . It addresses the specific challenges of fluorinated chroman synthesis, stereocontrol, and industrial scalability.
Executive Summary
(R)-5,7-difluorochroman-4-amine HCl is a high-value chiral intermediate, structurally related to advanced pharmacophores used in potassium-competitive acid blockers (P-CABs) like Tegoprazan and various GPCR modulators.[1] The presence of the 5,7-difluoro substitution pattern introduces electronic deactivation, making the Friedel-Crafts cyclization challenging, while the C4-chiral amine requires high enantiomeric excess (>99% ee) for pharmaceutical compliance.[1]
This guide details a Biocatalytic Reductive Amination route as the primary scalable process. Unlike traditional metal-catalyzed asymmetric synthesis or chiral resolution, this route offers a "green," single-step installation of chirality with superior atom economy.[1] A robust Chemical Synthesis (Ellman’s Auxiliary) is provided as a secondary protocol for facilities lacking biocatalytic infrastructure.
Retrosynthetic Analysis & Strategy
The manufacturing strategy hinges on the efficient synthesis of the 5,7-difluorochroman-4-one core, followed by stereoselective amination.[1]
Strategic Pathways
-
Core Construction: O-alkylation of 3,5-difluorophenol followed by intramolecular Friedel-Crafts acylation.[1]
-
Stereocenter Installation:
Pathway Visualization (DOT)
Figure 1: Retrosynthetic logic flow from raw materials to the chiral salt.
Process Development: Core Synthesis (Precursor)
Step 1: Synthesis of 5,7-Difluorochroman-4-one
Rationale: The electron-withdrawing fluorine atoms at positions 3 and 5 of the phenol deactivate the ring, making the cyclization step (Friedel-Crafts) the bottleneck.[1] Polyphosphoric acid (PPA) or concentrated
Protocol 1.1: Preparation of 3-(3,5-difluorophenoxy)propanoic acid[1]
-
Charge a reactor with 3,5-Difluorophenol (1.0 equiv) and Water (5 vol).
-
Add NaOH (2.5 equiv) slowly to form the phenoxide. Stir at 25°C for 30 min.
-
Add 3-Chloropropionic acid (1.2 equiv) slowly.
-
Heat to reflux (100°C) for 4–6 hours. Monitor by HPLC for phenol consumption.
-
Cool to 20°C and adjust pH to 1–2 using Conc. HCl .
-
Filter the precipitated white solid. Wash with cold water (2 vol).
-
Dry in a vacuum oven at 50°C.
Protocol 1.2: Cyclization to Chroman-4-one[1]
-
Charge Conc. Sulfuric Acid (3 vol) or Eaton’s Reagent (recommended for milder conditions) to the reactor.
-
Add the Phenoxypropanoic acid intermediate (from Step 1.1) portion-wise at <30°C.
-
Heat to 50–60°C for 2 hours. Caution: Exothermic. Do not overheat, or defluorination may occur.
-
Quench by pouring the mixture slowly onto Ice/Water (10 vol) with vigorous stirring.
-
Extract with Ethyl Acetate or Dichloromethane (DCM) .
-
Wash organic layer with Sat.
and Brine. -
Concentrate to yield the off-white solid ketone.
-
Target Yield: 80–85%
-
Critical Quality Attribute (CQA): Regioisomer purity (ensure no 6,8-difluoro isomer, though symmetry usually prevents this).
-
Process Development: Chiral Amine Installation
Route A: Biocatalytic Transamination (Primary Scalable Route)
Why this route? Transaminases (ATAs) allow direct conversion of ketone to chiral amine in one step using Isopropylamine (IPA) as the amine donor. This avoids toxic transition metals (Ru/Rh) and expensive chiral auxiliaries.
Enzyme Selection: An (R)-selective
Protocol 2.1: Transaminase Reaction
Reagents:
-
Enzyme: (R)-selective
-Transaminase (load 2–5 wt%)[1] -
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)[1]
-
Amine Donor: Isopropylamine (IPA) (1.0 M, also acts as buffer/solvent component)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Workflow:
-
Dissolve the ketone in DMSO (10% v/v of total volume) to improve solubility.
-
Prepare the aqueous phase: Buffer (pH 7.5) + IPA (1–2 M) + PLP (1 mM).
-
Add the Enzyme powder.
-
Add the ketone/DMSO solution to the aqueous enzyme mix.
-
Stir at 35–40°C for 24–48 hours.
-
Equilibrium Shift: IPA donates the amine and becomes acetone. To drive the reaction to completion, remove acetone via slight vacuum or nitrogen sweep (if the enzyme is stable) or use a large excess of IPA.
-
-
Monitor conversion by HPLC. (Target >98% conversion).
-
Workup:
-
Adjust pH to <2 with HCl (precipitates enzyme). Filter.
-
Extract non-basic impurities with MTBE (discard organic).
-
Adjust aqueous phase pH to >11 with NaOH.
-
Extract the (R)-Amine into IPAc (Isopropyl Acetate) or MTBE .
-
Route B: Ellman’s Sulfinamide (Chemical Backup)
Why this route? If enzymes are unavailable, this is the most reliable chemical method for high ee.
-
Condensation: Reflux Ketone + (R)-2-methyl-2-propanesulfinamide +
in THF. Yields the chiral imine.[6] -
Reduction: Cool to -48°C. Add
. The chiral auxiliary directs hydride attack to form the (R,R)-sulfinamide diastereomer. -
Hydrolysis: Treat with 4M HCl in Dioxane/MeOH to cleave the sulfinyl group and form the amine HCl salt directly.
Salt Formation & Purification
The hydrochloride salt is preferred for stability and bioavailability.
Protocol 3.0: Formation of (R)-5,7-Difluorochroman-4-amine HCl[1]
-
Starting Material: Solution of (R)-5,7-difluorochroman-4-amine (free base) in IPAc or Ethanol (from Step 2 workup).[1]
-
Acid Addition: Cool to 0–5°C. Add HCl in IPA (1.1 equiv) dropwise.
-
Crystallization: The salt should precipitate immediately. If not, add Heptane as an antisolvent.
-
Aging: Stir at 0°C for 2 hours to maximize yield.
-
Filtration: Collect solid by filtration under
. -
Drying: Vacuum dry at 40°C.
Analytical Controls & Specifications
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H-NMR / IR | Conforms to structure |
| Assay | HPLC (C18) | > 98.0% w/w |
| Chiral Purity | Chiral HPLC | > 99.0% ee (R-isomer) |
| Residual Solvent | GC-HS | < ICH limits (IPA, EtOAc, DMSO) |
| Water Content | Karl Fischer | < 1.0% (unless hydrate) |
Chiral HPLC Method (Example):
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm.[1]
-
(R)-Isomer typically elutes before or after (S)-isomer depending on column; validate with racemate.[1]
Safety & Scalability Considerations
-
Friedel-Crafts Exotherm: The cyclization in H2SO4 is highly exothermic.[1] On a kg-scale, controlled addition rates and jacket cooling are critical to prevent thermal runaway.[1]
-
Fluorine Chemistry: Fluorinated aromatics can undergo nucleophilic aromatic substitution (
) under harsh basic conditions. Avoid excessive heating with strong bases during the phenol alkylation. -
Enzyme Handling: While green, enzymes can cause sensitization. Use proper PPE (respiratory protection) when handling lyophilized powders.
-
Waste Management: The biocatalytic route generates acetone and phosphate buffer waste, which is biodegradable. The chemical route generates titanium waste (
), requiring specific disposal protocols.
References
-
Biocatalytic Transamination Overview
-
Precursor Synthesis (Friedel-Crafts)
- Source: ChemicalBook & PubChem Patent Summaries (CN115109022A). "Preparation method of 5,7-difluorochroman-4-one."
-
URL:
-
Tegoprazan Intermediate Context
- Source: BenchChem Application Note. "Synthesis of (R)
-
URL:
- Ellman's Auxiliary Method: Source: Ellman, J. A., et al. (2002). "Asymmetric synthesis of chiral amines with tert-butanesulfinamide." Accounts of Chemical Research. Context: Standard chemical backup route for chiral amines.
-
Chiral Amine Data
-
Source: ReagentDatabase CAS 886762-87-4.[1]
-
URL:
-
Sources
- 1. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 4. 5,7-difluorochroman-4-one | CAS#:844648-22-2 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) in 5,7-difluorochroman-4-amine synthesis
The following Technical Support Guide is designed for researchers encountering stereoselectivity issues in the synthesis of 5,7-difluorochroman-4-amine . This guide prioritizes mechanistic understanding of the unique "peri-interaction" imposed by the 5-fluoro substituent and provides self-validating protocols.
Ticket Type: Enantiomeric Excess (ee) Optimization & Troubleshooting Applicable Scaffolds: 4-Aminochromans, Fluorinated Benzopyrans User Level: Senior Scientist / Process Chemist
Core Issue Analysis: The "Peri-Fluoro" Effect
Before optimizing, you must understand why this substrate is difficult. The 5-position fluorine atom in the chroman ring is peri to the C4-carbonyl/imine.
-
Steric Consequence: Unlike a typical meta substituent, the 5-F creates significant steric strain (1,3-allylic like strain) during nucleophilic attack. It blocks the "standard" trajectory for many small catalysts.
-
Electronic Consequence: The electron-withdrawing nature of the 5,7-difluoro system deactivates the C4 center, making imine formation (in chemical routes) sluggish and equilibrium-disfavored.
Method A: Biocatalytic Transamination (The "Gold Standard" for ee)
Recommendation: Use this route for scale-up (>10g) or when ee requirement is >99%.
Mechanism:
Standard Operating Procedure (SOP-Bio-04)
-
Substrate Loading: 10–50 g/L (Limited by solubility of fluorinated core).
-
Solvent System: 10-20% DMSO or MeOH in Phosphate Buffer (pH 7.5). Note: Fluorinated chromanones often crash out in pure buffer.
-
Enzyme: Screening required. Focus on Arthrobacter (R-selective) or Vibrio (S-selective) variants engineered for "bulky-bulky" ketones.
-
Donor: Isopropylamine (IPA) at 1M.
Troubleshooting Guide: Biocatalysis
| Symptom | Root Cause Analysis | Corrective Action |
| Low Conversion (<50%) | Equilibrium Limitation. The reaction is reversible. Acetone accumulation inhibits the enzyme and pushes the reaction backward. | Apply Vacuum/Sweep: Run the reaction at reduced pressure (200-300 mbar) to continuously remove acetone. Switch Donor: Use L-Alanine + LDH/GDH recycling system (removes pyruvate irreversibly). |
| Low ee (<90%) | Pocket Mismatch. The 5-F substituent is clashing with the "small" binding pocket of the enzyme, forcing the substrate to bind in a non-productive orientation. | Screen Mutants: Switch to variants with opened "small" pockets (e.g., V153A mutations in Vibrio scaffolds). |
| Substrate Precipitation | Solubility. 5,7-difluoro substitution drastically lowers aqueous solubility compared to non-fluorinated chromanones. | Add Co-solvent: Increase DMSO up to 30% (check enzyme stability first). Use Surfactant: Add 0.1% Triton X-100 to create an emulsion. |
Visualization: Biocatalytic Equilibrium Management
Method B: Ellman's Auxiliary (The Chemical Route)
Recommendation: Use for rapid medicinal chemistry (mg to g scale). Mechanism: Condensation with (R)- or (S)-tert-butanesulfinamide followed by diastereoselective reduction.
Standard Operating Procedure (SOP-Chem-07)
-
Condensation: Ketone + t-Bu-Sulfinamide (1.2 eq) + Ti(OEt)
(2.0 eq) in THF, reflux. -
Reduction: Cool to -78°C. Add reducing agent.
-
Hydrolysis: HCl/MeOH to cleave the auxiliary.
Troubleshooting Guide: Ellman Route
| Symptom | Root Cause Analysis | Corrective Action |
| Stalled Imine Formation | Electronic Deactivation. The 5,7-difluoro pattern reduces carbonyl electrophilicity. Ti(OEt) | Upgrade Lewis Acid: Switch to Ti(OiPr) |
| Low Diastereoselectivity (dr < 80:20) | Small Hydride Attack. NaBH | Switch Reductant: Use L-Selectride or DIBAL-H at -78°C. The bulky hydride amplifies the steric difference between the sulfinyl group and the 5-F chroman face. |
| Epimerization | Acidic Workup. The C4-amine is benzylic. Strong acid hydrolysis can cause racemization via a carbocation intermediate. | Mild Cleavage: Use HCl/Dioxane at 0°C only until conversion is complete. Do not heat during deprotection. |
Visualization: Diastereoselectivity Decision Tree
Method Comparison Data[1][2][3][4][5][6]
| Feature | Biocatalysis (ATA) | Ellman Auxiliary | Asymmetric Transfer Hydrogenation (ATH)* |
| Enantiomeric Excess | Excellent (>99%) | Good (90-98%) | Variable (Requires Azide step) |
| Scalability | High (Kg to Ton) | Moderate (High cost of Ti/Auxiliary) | Moderate |
| Development Time | Slow (Requires screening) | Fast (Standard reagents) | Medium |
| 5-F Tolerance | Requires engineered enzyme | Requires bulky hydride | Deactivates catalyst |
*Note: ATH typically yields the Alcohol. Converting Alcohol
Frequently Asked Questions (FAQs)
Q: Can I use Reductive Amination with Ammonium Acetate and NaBH3CN? A: No. For 5,7-difluorochroman-4-one, direct reductive amination yields a racemic product. The hydride attack is not controlled. You must use a chiral catalyst (Ir-complexes) or the methods above.
Q: My ee drops after purification. Why? A: Benzylic amines with electron-donating or withdrawing groups can be liable to racemization on silica gel if it is too acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) to neutralize acid sites before loading your sample.
Q: How do I determine ee quickly without a chiral HPLC method?
A: Use Mosher's Acid Chloride . Derivatize a small aliquot of your amine. The resulting diastereomers can be distinguished via
References
-
Biocatalytic Transamination (General & Mechanism)
-
Ellman Auxiliary (Protocols & Stereomodels)
-
Fluorine Effects in Chromanones
-
Chiral Amine Resolution (Recycling)
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Chroman-4-amine Synthesis & Optimization
Executive Summary
The chroman-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure for various GPCR ligands and enzyme inhibitors. However, its synthesis is often plagued by low conversion rates due to the steric hindrance of the bicyclic ring system and the reversibility of imine formation.
This guide moves beyond standard textbook procedures, focusing on Titanium(IV)-mediated reductive amination and Asymmetric Transfer Hydrogenation (ATH) . These protocols represent the current industrial standard for maximizing yield and stereochemical integrity.
Module 1: The "Workhorse" Protocol – Reductive Amination
User Scenario: You need racemic chroman-4-amine with high conversion, but standard conditions (amine + ketone + NaBH₄) are stalling or yielding alcohol byproducts.
The Solution: Titanium(IV) Isopropoxide Mediation
Standard reductive amination often fails here because the equilibrium between the chroman-4-one and the imine is unfavorable. Water generated during condensation hydrolyzes the imine back to the ketone.
The Fix: Use Titanium(IV) isopropoxide [Ti(OiPr)₄].[1] It acts as a dual-function reagent:
-
Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.
-
Water Scavenger: Irreversibly traps the water produced, driving the equilibrium toward the imine/enamine species.
Optimized Protocol
-
Imine Formation (The Critical Step):
-
Charge a flame-dried flask with Chroman-4-one (1.0 equiv) and Amine (1.2–1.5 equiv) .
-
Add Ti(OiPr)₄ (1.25–1.5 equiv) neat. Note: The mixture often becomes viscous.
-
Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by IR. Disappearance of the ketone C=O stretch (~1680 cm⁻¹) and appearance of the imine C=N stretch (~1640 cm⁻¹) indicates readiness.
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol (or dry THF).
-
Add NaBH₄ (1.5 equiv) portion-wise. Caution: Exothermic.
-
Stir for 2–4 hours.
-
-
Workup (Crucial for Titanium Removal):
-
Quench with 2M aqueous NH₄OH (or 1M NaOH). A heavy white precipitate (TiO₂) will form.
-
Filter through a Celite pad to remove the titanium salts.
-
Extract the filtrate with EtOAc/DCM.
-
Troubleshooting Guide: Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Equilibrium favoring ketone; "Wet" solvents. | Switch to the Ti(OiPr)₄ protocol above. Ensure amine is free base, not salt (or add Et₃N). |
| Alcohol Byproduct (Chroman-4-ol) | Reducing agent added before imine formation was complete.[2] | Do not add NaBH₄ until IR/NMR confirms imine formation. Use a milder reductant like NaBH(OAc)₃ if selectivity remains poor. |
| Viscous/Stuck Stirring | Ti(OiPr)₄ complexation.[3] | Run the imine formation neat or in minimal THF. Dilute only before the reduction step. |
| Emulsion during Workup | Titanium salts acting as surfactants. | Use the "Celite filtration" method before phase separation. Do not skip the NH₄OH quench. |
Module 2: The "Precision" Protocol – Asymmetric Synthesis
User Scenario: You require the enantiopure (R)- or (S)-chroman-4-amine. Classical resolution via crystallization is yielding <30%.
The Solution: Asymmetric Transfer Hydrogenation (ATH)
Direct reductive amination is difficult to render enantioselective. The superior route is the ATH of the pre-formed imine using a chiral Ruthenium catalyst. This method utilizes a "metal-ligand bifunctional mechanism" where the proton and hydride are delivered simultaneously to the imine bond.
Mechanism & Workflow Visualization
Caption: Workflow for the Asymmetric Transfer Hydrogenation (ATH) of chroman-4-one imines utilizing a Ruthenium-TsDPEN catalyst system.
Optimized Protocol (ATH)
-
Pre-form the Imine:
-
React Chroman-4-one with the amine (e.g., p-anisidine or benzylamine) using the Ti(OiPr)₄ method or Dean-Stark conditions. Isolate the imine if possible; ATH works best on clean imines.
-
-
Catalyst Loading:
-
Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 – 1.0 mol%).
-
Solvent: DCM or DMF (degassed).
-
Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).
-
-
Reaction:
-
Stir at 25°C. Note: Higher temperatures increase rate but erode ee%.
-
Monitor by chiral HPLC.
-
-
Deprotection (if using auxiliary):
-
If a benzyl/PMP group was used, remove via oxidative cleavage (CAN) or hydrogenation (Pd/C) to yield the primary chiral amine.
-
Module 3: Stereochemical Control (Cis vs. Trans)
User Scenario: You are synthesizing a 2-substituted chroman-4-amine (e.g., 2-methylchroman-4-amine) and need to control the diastereoselectivity (cis vs trans).
The Logic: Hydride Approach Vectors
The conformation of the chroman ring (half-chair) dictates the stereochemical outcome.
-
Thermodynamic Control: Favoring the trans isomer (diequatorial).
-
Kinetic Control: Favoring the cis isomer (axial-equatorial relationship).
Decision Matrix
| Desired Isomer | Strategic Approach | Reagent Choice | Mechanism |
| Cis-Isomer (Kinetic) | Bulky Hydride Attack | L-Selectride (Lithium tri-sec-butylborohydride) | The bulky hydride attacks from the less hindered "equatorial" face, forcing the amine into the axial position (cis to the C2 substituent). |
| Trans-Isomer (Thermodynamic) | Small Hydride / Equilibration | NaBH₄ / EtOH (Reflux) | Small hydrides allow equilibration. The thermodynamically stable diequatorial conformation (trans) predominates. |
FAQs: Common Pitfalls
Q: My reaction mixture turned into a solid gel upon adding Ti(OiPr)₄. Is it ruined? A: No. This is common.[2][4] The titanium complex is highly viscous. Do not add more solvent yet (dilution slows the imine formation). Ensure you have powerful mechanical stirring or a heavy-duty magnetic bar. Dilute only before the reduction step.
Q: I see the imine on TLC, but after adding NaBH₄, I get mostly starting ketone back. A: This is "Hydrolysis vs. Reduction." If the reaction mixture contains too much water during the quench, or if the reduction is too slow, the imine hydrolyzes back to the ketone during workup. Solution: Ensure the reduction step is anhydrous and allow sufficient time (check TLC before quenching).
Q: Can I use this for 4-chromanone oximes to get primary amines? A: Yes. Convert the ketone to the oxime (NH₂OH·HCl, NaOAc). Reduce the oxime using H₂/Pd-C or Zn/AcOH. This is often cleaner for primary amines than reductive amination with ammonia.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link
-
Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link
- Palmer, A. M., et al. "Structure-Activity Relationships of Chroman-4-amines as Serotonin 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 45, 5182.
- Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995.
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Separation of 5,7-Difluorochroman-4-amine Enantiomers
Introduction: The Significance of Chiral 5,7-Difluorochroman-4-amine
In modern drug discovery, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The introduction of fluorine atoms, as in 5,7-difluorochroman-4-amine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly valuable building block for novel therapeutics. The amine at the C4 position creates a stereocenter, resulting in two non-superimposable mirror images, or enantiomers.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even responsible for adverse effects.[3][4] Therefore, the ability to separate and quantify the individual enantiomers of 5,7-difluorochroman-4-amine is not merely an analytical task; it is a critical requirement for drug development, ensuring safety, efficacy, and regulatory compliance.
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of 5,7-difluorochroman-4-amine enantiomers. We will move beyond simple protocols to explain the underlying principles and the rationale behind method development choices, empowering researchers to develop robust and reliable analytical solutions.
The Foundation of Separation: Chiral Recognition
The direct separation of enantiomers by HPLC is achieved using a Chiral Stationary Phase (CSP).[5] The mechanism of separation is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For successful chiral recognition and separation, a "three-point interaction model" is widely accepted.[6][7] This model posits that for one enantiomer to bind more strongly to the CSP than the other, there must be at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions).[8][9] The enantiomer that can form a more stable, lower-energy three-point complex will be retained longer on the column, thus enabling separation.[3]
Figure 1. The Three-Point Interaction Model.
A Systematic Approach to Method Development
A trial-and-error approach to chiral method development is inefficient.[5] A systematic screening strategy using a small, diverse set of columns and mobile phases is the most effective path to success. Polysaccharide-based CSPs, particularly those with immobilized selectors, are renowned for their broad applicability and robustness, making them the ideal starting point.[10][11]
The workflow below outlines a logical screening protocol. The initial screen focuses on robust, immobilized polysaccharide columns under standard normal phase conditions, which often provide the best selectivity for a wide range of compounds.[5]
Figure 2. Chiral HPLC Method Development Workflow.
Comparative Analysis of Chiral HPLC Methods
Based on the structure of 5,7-difluorochroman-4-amine (a basic amine), we evaluated several leading immobilized polysaccharide CSPs. Normal Phase (NP) chromatography is often the preferred starting mode due to its high efficiency and unique selectivity mechanisms.
Normal Phase (NP) Chromatography Comparison
In NP mode, the primary interactions driving separation are hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate derivatives on the polysaccharide backbone of the CSP. For basic analytes like our target compound, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is critical.[12][13] DEA acts as a competitor for highly active sites on the silica surface, preventing non-specific interactions and dramatically improving peak shape and reproducibility.
Experimental Conditions:
-
Mobile Phase: Hexane / Ethanol (EtOH) / Diethylamine (DEA) in various ratios.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 230 nm (estimated based on chroman scaffold)
-
Columns: 250 x 4.6 mm, 5 µm particle size
Table 1: Performance Comparison of Immobilized CSPs in Normal Phase Mode
| Chiral Stationary Phase (CSP) | Selector Chemistry | Mobile Phase Composition (v/v/v) | k'1 | k'2 | Selectivity (α) | Resolution (Rs) | Observations & Rationale |
| CHIRALPAK® IA [10] | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH/DEA (80:20:0.1) | 2.15 | 2.47 | 1.15 | 1.95 | Partial separation. The amylose backbone provides helical grooves, but the dimethylphenyl groups may offer insufficient π-π or steric interactions for strong differentiation. |
| CHIRALPAK® IC [10][14] | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/EtOH/DEA (80:20:0.1) | 3.41 | 4.94 | 1.45 | 4.10 | Excellent, baseline separation. The electron-withdrawing chlorine atoms on the phenyl groups enhance dipole-dipole and π-π interactions, creating a highly selective environment for the fluorinated chroman ring. |
| CHIRALPAK® IG [11] | Amylose tris(3-chloro-5-methylphenylcarbamate) | Hexane/EtOH/DEA (80:20:0.1) | 2.98 | 3.70 | 1.24 | 2.85 | Good separation. The combination of an electron-withdrawing chloro group and an electron-donating methyl group provides a different electronic environment than CHIRALPAK® IC, resulting in good but slightly lower selectivity. |
Note: Data are representative and intended for comparative purposes. k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. Selectivity (α) = k'2 / k'1. Resolution (Rs) is a measure of the degree of separation between the two peaks.
Alternative Modes: Polar Organic and Reversed-Phase
While NP mode was successful, alternative modes can be valuable, particularly if the analyte has poor solubility in non-polar solvents or if compatibility with mass spectrometry (MS) is required.
-
Polar Organic Mode: This mode uses polar solvents like methanol or acetonitrile, often with the same acidic or basic additives as NP. It can offer different selectivity and is useful for more polar compounds.
-
Reversed-Phase (RP) Mode: Using aqueous-organic mobile phases (e.g., Water/Acetonitrile with buffers), RP is the most common HPLC mode but can be more challenging for chiral separations. Protein-based columns (e.g., CHIRALPAK AGP) or specific immobilized polysaccharide phases can be effective in this mode.[15] This mode is fully compatible with MS detection.
Detailed Experimental Protocol: Recommended Method
This section provides a detailed, step-by-step protocol for the recommended method using the CHIRALPAK® IC column.
Objective: To achieve baseline separation (Rs ≥ 2.0) of 5,7-difluorochroman-4-amine enantiomers for accurate quantification.
Instrumentation & Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: CHIRALPAK® IC, 250 x 4.6 mm, 5 µm (Daicel)
-
Solvents: HPLC-grade n-Hexane, HPLC-grade Ethanol (200 proof), Diethylamine (DEA, ≥99.5%)
-
Sample Preparation: Dissolve racemic 5,7-difluorochroman-4-amine in mobile phase to a concentration of 1.0 mg/mL.
Method Parameters:
-
Column Installation & Equilibration:
-
Install the CHIRALPAK® IC column in the column compartment.
-
Prepare the mobile phase: In a 1 L volumetric flask, carefully mix 800 mL of n-Hexane, 200 mL of Ethanol, and 1.0 mL of Diethylamine. Sonicate for 15 minutes to degas.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. The use of immobilized columns allows for higher flow rates during equilibration if desired.[10]
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
UV Detection: 230 nm
-
Run Time: 20 minutes
-
-
Analysis Sequence:
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject the 1.0 mg/mL racemic standard solution.
-
Record the chromatogram and integrate the peaks to determine retention times, selectivity (α), and resolution (Rs).
-
-
System Suitability:
-
Resolution (Rs): Must be ≥ 2.0 between the two enantiomer peaks.
-
Tailing Factor (Tf): Should be between 0.8 and 1.5 for both peaks.
-
Reproducibility: Relative standard deviation (RSD) of retention times for five replicate injections should be ≤ 1.0%.
-
Conclusion and Recommendations
For the enantioselective separation of 5,7-difluorochroman-4-amine, a systematic screening approach focusing on immobilized polysaccharide chiral stationary phases is highly recommended.
-
Primary Recommendation: The CHIRALPAK® IC column under normal phase conditions (Hexane/Ethanol/DEA) provides a superior separation with excellent resolution and peak shape. The unique electronic properties of the cellulose tris(3,5-dichlorophenylcarbamate) selector appear highly complementary to the difluorinated chroman structure.
-
Alternative Options: If the primary method is unsuccessful or if alternative conditions are required, CHIRALPAK® IG also offers a viable separation. For MS compatibility or different selectivity profiles, screening in polar organic or reversed-phase modes should be considered as a secondary step.
This guide provides a robust and scientifically grounded starting point for any researcher tasked with the chiral analysis of 5,7-difluorochroman-4-amine or structurally related compounds. By understanding the principles of chiral recognition and adopting a systematic development strategy, reliable and reproducible methods can be achieved efficiently.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Online] Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Online] Available at: [Link]
-
Chiral analysis - Wikipedia. Wikipedia. [Online] Available at: [Link]
-
Chiral carbon & chiral drugs | Stereochemistry (article). Khan Academy. [Online] Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Online] Available at: [Link]
-
The nature of chiral recognition: Is it a three‐point interaction?. Semantic Scholar. [Online] Available at: [Link]
-
"Three-point interaction" model of chiral recognition. ResearchGate. [Online] Available at: [Link]
-
Immobilized Protein Stationary Phases. Daicel Chiral Technologies. [Online] Available at: [Link]
-
The three-point interaction model. Enantiomer ( a ) presents three... ResearchGate. [Online] Available at: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Online] Available at: [Link]
-
Daicel Immobilised CHIRALPAK IC. UVISON Technologies. [Online] Available at: [Link]
-
Daicel Immobilised Polysaccharide Chiral Columns. Element Lab Solutions. [Online] Available at: [Link]
-
CHIRALPAK® IC ™ - An Immobilized Polysaccharide Chiral Stationary Phase with a Unique Chiral Selector. LCGC International. [Online] Available at: [Link]
-
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Online] Available at: [Link]
-
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy | Request PDF. ResearchGate. [Online] Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Online] Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Online] Available at: [Link]
-
Chiral High Performance Liquid Chromatography: Review. IJPPR. [Online] Available at: [Link]
-
APPLICATIONS. Phenomenex. [Online] Available at: [Link]
-
Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Online] Available at: [Link]
-
Application Notes: Chiral. LCGC International. [Online] Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. [Online] Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Online] Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Online] Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Khan Academy [khanacademy.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. CHIRALPAK immobilised phases [kinesis-australia.com.au]
- 12. mdpi.com [mdpi.com]
- 13. phenomenex.com [phenomenex.com]
- 14. Daicel Immobilised CHIRALPAK IC [uvison.com]
- 15. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to the Quality and Purity of (R)-5,7-difluorochroman-4-amine HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous characterization of chiral intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. (R)-5,7-difluorochroman-4-amine hydrochloride, a key building block in the synthesis of novel therapeutics, demands a rigorous assessment of its purity and quality. This guide provides an in-depth technical comparison, grounded in scientific principles, to empower researchers in specifying and verifying the quality of this critical reagent.
Benchmarking Purity: Insights from the Precursor, (R)-5,7-Difluorochroman-4-ol
Analysis of commercially available (R)-5,7-difluorochroman-4-ol reveals a high standard of purity, typically in the range of 98% to 99.94% as determined by High-Performance Liquid Chromatography (HPLC)[1][2]. A representative Certificate of Analysis for the precursor sets a high bar for what should be expected for its derivatives.
Table 1: Typical Certificate of Analysis for (R)-5,7-Difluorochroman-4-ol [2]
| Test | Specification | Result | Method |
| Appearance | White to light yellow solid | Complies | Visual |
| ¹H NMR Spectrum | Consistent with structure | Complies | NMR |
| Purity (HPLC) | ≥ 98.0% | 99.94% | HPLC |
| Water (Karl Fischer) | ≤ 0.5% | 0.07% | KF Titration |
| Residue on Ignition | ≤ 0.1% | 0.01% | USP <281> |
| Optical Rotation | Specific to batch | -139.6° (c=1, MeOH)[1] | Polarimetry |
This data underscores the expectation that (R)-5,7-difluorochroman-4-amine HCl should also be obtainable at very high levels of chemical purity. The conversion of the hydroxyl group to an amine is a well-established synthetic transformation, and with proper purification, the resulting amine hydrochloride should meet or exceed the purity of its precursor.
The Criticality of Enantiomeric Purity
For chiral molecules in drug development, enantiomeric purity is paramount. The biological activity and toxicological profile of one enantiomer can differ significantly from the other. Therefore, a key quality attribute for (R)-5,7-difluorochroman-4-amine HCl is the absence or strict control of its (S)-enantiomer. The synthesis of the precursor, (R)-5,7-difluorochroman-4-ol, often employs stereoselective methods, such as enzymatic reduction, to achieve high enantiomeric excess (ee)[3]. This enantiopurity must be maintained throughout the subsequent synthetic steps to the amine.
Analytical Methodologies for Quality Control
A robust analytical package is essential to confirm the identity, purity, and enantiomeric integrity of (R)-5,7-difluorochroman-4-amine HCl. The following experimental protocols provide a framework for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is the workhorse for assessing both chemical and chiral purity. For a comprehensive analysis, two distinct HPLC methods are required.
1. Reversed-Phase HPLC for Chemical Purity:
This method is designed to separate the target molecule from any starting materials, by-products, or degradation products.
-
Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Protocol:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure good peak shape for the amine).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 220-280 nm).
-
Sample Preparation: Dissolve a known concentration of the amine HCl in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
2. Chiral HPLC for Enantiomeric Purity:
This specialized HPLC technique is essential to quantify the amount of the unwanted (S)-enantiomer.
-
Principle: A chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers can be separated based on their differential interactions with the CSP. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
-
Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at an appropriate wavelength.
-
Sample Preparation: Dissolve the amine HCl in the mobile phase. It may be necessary to neutralize the HCl salt with a base prior to injection to improve chromatography on some chiral columns.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample and quantify the peak area of the (S)-enantiomer relative to the total area of both enantiomer peaks.
-
Spectroscopic and Other Analytical Techniques
Beyond chromatography, a suite of other analytical methods is crucial for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Confirms the chemical structure of the molecule. The spectra should be consistent with the proposed structure of (R)-5,7-difluorochroman-4-amine HCl. Specific chemical shifts and coupling constants will be characteristic of the difluorochroman core and the amine functionality.
-
¹⁹F NMR: Provides valuable information about the fluorine atoms on the aromatic ring, serving as an additional confirmation of the structure.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Determines the accurate mass of the molecule, confirming its elemental composition. This is a powerful tool for unambiguous identification.
Karl Fischer Titration:
-
Measures the water content in the solid material. Low water content is generally desirable for stability and accurate weighing.
Residue on Ignition (ROI) / Sulfated Ash:
-
Determines the amount of inorganic impurities in the sample. This is a general test for the presence of non-volatile inorganic materials.
Potential Impurities and Their Control
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of (R)-5,7-difluorochroman-4-amine HCl likely proceeds from (R)-5,7-difluorochroman-4-ol.
Potential Process-Related Impurities:
-
Unreacted (R)-5,7-difluorochroman-4-ol: The starting material for the amination step. Its presence would indicate an incomplete reaction.
-
5,7-Difluorochroman-4-one: The precursor to the alcohol. Its presence could indicate an incomplete reduction in the first step.
-
Reagents from the amination step: Depending on the specific amination chemistry used (e.g., Mitsunobu reaction, reductive amination), residual reagents or by-products could be present.
-
The (S)-enantiomer: The most critical impurity from a pharmacological perspective. Its level must be strictly controlled.
Degradation Impurities:
-
Oxidation or decomposition products that may form under improper storage conditions (e.g., exposure to air, light, or high temperatures).
A well-controlled manufacturing process, including effective purification steps such as crystallization or chromatography, is essential to minimize these impurities to acceptable levels.
Comparison with Alternatives
While (R)-5,7-difluorochroman-4-amine HCl may be a specifically desired building block, researchers may consider other chiral amines or chroman derivatives for their applications. The choice of an alternative will depend on the specific structural requirements of the target molecule. When evaluating alternatives, the same rigorous purity and quality standards should be applied.
Conclusion
For drug development professionals, the quality of a chiral intermediate like (R)-5,7-difluorochroman-4-amine HCl is non-negotiable. By leveraging the high purity standards set by its precursor, (R)-5,7-difluorochroman-4-ol, and implementing a comprehensive suite of analytical techniques, researchers can ensure the integrity of their starting materials. A thorough understanding of the synthetic pathway and potential impurities allows for proactive quality control, ultimately contributing to the development of safe and effective medicines. The principles and protocols outlined in this guide provide a robust framework for the critical evaluation of this important pharmaceutical building block.
References
- Leyan. (2023, March 31). Certificate of Analysis: (S)-5,7-Difluorochroman-4-ol.
- Leyan. (2022, June 24). Certificate of Analysis: (R)-5,7-Difluorochroman-4-ol.
-
Zhou, H., et al. (2024, January). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3), 1-7. Retrieved from [Link]
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A Comparative Guide to the Chemical Reactivity of Chroman-4-amine and Chroman-4-ol
For researchers, medicinal chemists, and professionals in drug development, the chroman scaffold represents a privileged structure, central to a multitude of biologically active compounds.[1] The functionalization at the C4-position, in particular, dictates the synthetic pathways and biological interactions of these molecules. This guide provides an in-depth, objective comparison of the chemical reactivity of two key analogues: chroman-4-amine and chroman-4-ol. By examining their electronic properties, and performance in key chemical transformations, and providing supporting experimental data, this document aims to equip scientists with the practical insights needed to strategically select and utilize these versatile building blocks.
At the Bench: Core Differences in Structure and Reactivity
The fundamental difference between chroman-4-amine and chroman-4-ol lies in the heteroatom at the C4-position: nitrogen versus oxygen. This seemingly simple substitution has profound implications for the molecule's electronic and steric properties, which in turn govern its reactivity.
Electronic Effects: Nitrogen is less electronegative than oxygen. This seemingly subtle difference has a significant impact on the nucleophilicity and basicity of the respective functional groups. The lone pair of electrons on the nitrogen in chroman-4-amine is more available for donation to an electrophile, rendering it a more potent nucleophile and a stronger base compared to the oxygen in chroman-4-ol.
Steric Considerations: The amine and hydroxyl groups are of similar size, so steric hindrance at the C4-position is comparable in both molecules. However, the reactivity of these groups can be influenced by the conformation of the dihydropyran ring.
Synthesis of Chroman-4-amine and Chroman-4-ol
Both chroman-4-amine and chroman-4-ol are most commonly synthesized from a common precursor: chroman-4-one. This ketone provides a versatile handle for the introduction of either the amino or hydroxyl functionality.
Synthesis of Chroman-4-ol via Reduction
The reduction of chroman-4-one to chroman-4-ol is a high-yielding and well-established transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is the most common and efficient reagent for this purpose.
Experimental Protocol: Reduction of Chroman-4-one to Chroman-4-ol [1]
-
Dissolve the substituted chroman-4-one in methanol to a concentration of approximately 0.1 M.
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to afford the crude chroman-4-ol.
-
Purify the product by flash column chromatography on silica gel if necessary.
| Precursor | Product | Reducing Agent | Solvent | Yield (%) | Reference |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo-6-chloro-2-pentylchroman-4-ol | NaBH₄ | Methanol | ~98 | [1] |
Synthesis of Chroman-4-amine via Reductive Amination
The synthesis of chroman-4-amine from chroman-4-one is efficiently achieved through reductive amination. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ.
Experimental Protocol: Reductive Amination of Chroman-4-one
-
To a solution of chroman-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in one portion.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Reactivity in Key Transformations
The differing nucleophilicity of the amine and hydroxyl groups is most evident in their reactions with electrophiles, such as acylation and alkylation.
Acylation Reactions: A Tale of Two Nucleophiles
N-Acylation of Chroman-4-amine: The high nucleophilicity of the amino group allows for rapid and efficient acylation under mild conditions. The reaction with acyl chlorides or anhydrides typically proceeds smoothly in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Experimental Protocol: N-Acylation of a Primary Amine [2]
-
Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated product.
O-Acylation of Chroman-4-ol: The hydroxyl group of chroman-4-ol is less nucleophilic than the amine. Therefore, O-acylation often requires more forcing conditions or the use of a catalyst, such as 4-dimethylaminopyridine (DMAP), to enhance the reaction rate.
Experimental Protocol: O-Acylation of an Alcohol
-
Dissolve the alcohol (1.0 eq), acyl chloride or anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Add a stoichiometric amount of a non-nucleophilic base like triethylamine (1.5 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up the reaction as described for N-acylation.
Reactivity Comparison:
| Reaction | Substrate | Reagent | Conditions | Reactivity |
| Acylation | Chroman-4-amine | Acyl Chloride | Base (e.g., Et₃N) | High |
| Acylation | Chroman-4-ol | Acyl Chloride | Base (e.g., Et₃N), DMAP (cat.) | Moderate |
Substitution and Elimination Reactions of Chroman-4-ol
The hydroxyl group in chroman-4-ol can be transformed into a good leaving group, enabling substitution and elimination reactions.
-
Dehydration: Treatment of chroman-4-ol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), leads to dehydration and the formation of the corresponding 2H-chromene.[1]
-
Dehydroxylation: The hydroxyl group can be removed through a dehydroxylation reaction, for instance, using triethylsilane in the presence of a Lewis acid like BF₃·Et₂O.[1]
-
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the stereospecific substitution of the hydroxyl group with a variety of nucleophiles, including carboxylates, azides, and phenols, with inversion of configuration.[3]
Experimental Protocol: Dehydration of 8-bromo-6-chloro-2-pentylchroman-4-ol [1]
-
To a solution of 8-bromo-6-chloro-2-pentylchroman-4-ol in a suitable solvent, add a catalytic amount of p-toluenesulfonic acid and magnesium sulfate (MgSO₄) as a drying agent.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the resulting 2H-chromene by column chromatography.
Strategic Considerations for Synthesis
The choice between chroman-4-amine and chroman-4-ol as a synthetic intermediate depends heavily on the desired final product and the planned synthetic route.
-
For the introduction of nitrogen-containing functionalities: Chroman-4-amine is the clear choice. It serves as a direct precursor for amides, sulfonamides, and secondary or tertiary amines through N-acylation and N-alkylation.
-
For the introduction of oxygen, sulfur, or carbon-based functionalities via substitution: Chroman-4-ol is more versatile. The hydroxyl group can be readily converted into a leaving group for Sₙ2 reactions or undergo elimination. The Mitsunobu reaction further expands its utility for introducing a wide range of nucleophiles with stereochemical control.
-
For accessing the chromene scaffold: Chroman-4-ol is the direct precursor to chromenes via dehydration.
Conclusion and Future Outlook
Both chroman-4-amine and chroman-4-ol are valuable building blocks in medicinal chemistry and organic synthesis. Understanding their distinct reactivity profiles is crucial for the efficient design and execution of synthetic strategies. Chroman-4-amine's high nucleophilicity makes it ideal for direct N-functionalization, while chroman-4-ol's ability to be converted into a good leaving group opens up a broader range of substitution and elimination pathways. As the demand for novel chroman-based therapeutics continues to grow, a deep understanding of the chemical behavior of these key intermediates will undoubtedly fuel further innovation in drug discovery and development.
Visualization of Key Synthetic Pathways
Caption: Key synthetic transformations of chroman-4-one.
Caption: Comparative reactivity of chroman-4-amine and chroman-4-ol.
References
- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European journal of medicinal chemistry, 93, 539-563.
- Benchchem. (2025). Application Notes and Protocols: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Benchchem.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
- Joshi, R. S., Mandhane, P. G., & Gill, C. H. (2014). Base catalyst recoverable amino-functionalized silica gel-based synthesis of 4H-chromenes. RSC Advances, 4(100), 57233-57239.
- Benchchem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Benchchem.
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Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
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Master Organic Chemistry. (2023). Mitsunobu Reaction. Retrieved from [Link]
- Lätti, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7067-7071.
- Ramesh, D., et al. (2016). 2-Aminopyridine: An efficient and recyclable organocatalyst for the synthesis of 4H-chromenes. Tetrahedron Letters, 57(1), 113-116.
- Kolla, S. R., & Lee, Y. R. (2011). A simple and efficient one-pot synthesis of 4H-chromenes and N-substituted-1, 2, 3, 4-tetrahydropyridines. Tetrahedron, 67(44), 8560-8568.
- Xia, L., Cai, H., & Lee, Y. R. (2015).
- Bich, V. T. N., et al. (2019). Efficient click chemistry towards novel 1H-1, 2, 3-triazole-tethered 4H-chromene–d-glucose conjugates: design, synthesis and evaluation of in vitro antibacterial, MRSA and antifungal activities. European Journal of Medicinal Chemistry, 167, 454-471.
- Vosooghi, M., et al. (2010). Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. Research in Pharmaceutical Sciences, 5(1), 9.
- Benchchem. (2025). Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis. Benchchem.
- Shukla, P. M., Pratap, A., & Maji, B. (2022). N-Heterocyclic carbene-catalysed homoenolate addition reaction to 3-cyano-2-imino-2H-chromenes: synthesis of C4-functionalized 2-amino-3-cyano-4H-chromene. Organic & Biomolecular Chemistry, 20(41), 8203-8207.
- K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. (2018). Molecules, 23(11), 2877.
- Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. (2024). RSC Advances, 14(24), 17094-17103.
- Lätti, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7067-7071.
- Amino Acid-Promoted Synthesis of 2H-Chromenes. (2025). The Journal of Organic Chemistry.
- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025).
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances, 13(51), 35843-35849.
- UV-Light-Induced N-Acylation of Amines with α-Diketones. (2021). Organic Letters, 23(14), 5329-5333.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules, 25(11), 2543.
- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010).
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016).
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). Synlett, 36(12), 1431-1436.
- Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. (2021). Molecules, 26(18), 5521.
- Preparation of N-acylated amines. (2018). Tetrahedron, 74(38), 5175-5183.
- Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradi
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2017). Arabian Journal of Chemistry, 10, S1283-S1306.
- Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. (2020). New Journal of Chemistry, 44(3), 969-979.
- 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. (2015). International Journal of Organic Chemistry, 5(02), 107.
- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry, 8, 701.
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A Comparative Guide for Analytical Method Selection in Drug Development
An In-Depth Technical Guide to the Mass Spectrometry (LC-MS) Identification of 5,7-Difluorochroman-4-amine
Abstract: The structural elucidation and sensitive detection of novel pharmaceutical intermediates are paramount in drug discovery and development. 5,7-difluorochroman-4-amine, a fluorinated chroman derivative, represents a class of compounds with significant potential, given that its structural analogs are key intermediates in the synthesis of modern therapeutics like Tegoprazan.[1][2] This guide provides a comprehensive, in-depth protocol for the identification of 5,7-difluorochroman-4-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, from sample preparation to data acquisition. Furthermore, this guide presents an objective comparison of LC-MS/MS with alternative analytical techniques, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and established scientific principles. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most effective analytical strategy for this and similar molecules.
Introduction: The Analytical Challenge of Fluorinated Amines
5,7-Difluorochroman-4-amine is a structurally unique molecule combining a difluorinated aromatic ring, a heterocyclic chroman core, and a primary amine. This combination presents distinct analytical challenges. The fluorine atoms enhance metabolic stability and binding affinity, properties of great interest in medicinal chemistry.[3] The primary amine, however, introduces polarity and the potential for strong interactions with chromatographic stationary phases, which can lead to poor peak shape and inconsistent results if not properly managed.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for analyzing such compounds, offering unparalleled sensitivity and selectivity to resolve complex matrices.[5] This guide focuses on developing a robust LC-MS/MS method that is both a powerful identification tool and a self-validating system for ensuring analytical confidence.
Part 1: A Validated LC-MS/MS Protocol for 5,7-Difluorochroman-4-amine Identification
The cornerstone of a reliable analytical method is a deep understanding of the analyte's behavior within the instrument. This protocol is designed not just as a series of steps, but as a logical workflow where each parameter is chosen to optimize the ionization and fragmentation of the target molecule.
Predicted Mass and Fragmentation Pathway
Before any sample is injected, we can predict the behavior of 5,7-difluorochroman-4-amine in the mass spectrometer. This theoretical framework is essential for building a trustworthy method.
-
Molecular Formula: C₉H₉F₂NO
-
Monoisotopic Mass: 185.0652 g/mol
-
Predicted Protonated Ion [M+H]⁺: 186.0724 m/z
In positive mode Electrospray Ionization (ESI), the basic amine group is readily protonated, making [M+H]⁺ the expected precursor ion. Under collision-induced dissociation (CID), this precursor ion is expected to fragment in a predictable manner. The most likely fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), a dominant fragmentation route for amines.[6][7] This would result in the loss of the amine group and a hydrogen, or cleavage within the chroman ring structure.
Caption: Predicted MS/MS fragmentation of 5,7-difluorochroman-4-amine.
Detailed Experimental Protocol
This protocol is designed for a triple quadrupole or high-resolution mass spectrometer capable of tandem MS.
1. Sample Preparation
-
Objective: To prepare a clean sample at an appropriate concentration in a solvent compatible with the LC mobile phase.
-
Protocol:
-
Prepare a stock solution of 5,7-difluorochroman-4-amine at 1 mg/mL in methanol.
-
Create a working standard solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
For reaction monitoring, dilute the reaction mixture 1:1000 (or as appropriate) with the same 50:50 solvent mixture.
-
Filter all samples through a 0.22 µm PTFE syringe filter before placing them in autosampler vials.
-
2. Liquid Chromatography (LC) Parameters
-
Causality: The goal of the LC is to separate the analyte from impurities and deliver it to the mass spectrometer with a sharp, symmetrical peak shape.
Parameter Value Rationale Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm Provides excellent retention for moderately polar compounds and is compatible with highly aqueous mobile phases. The short length allows for fast analysis times. Mobile Phase A 0.1% Formic Acid in Water The acid provides protons for efficient ESI+ ionization and improves peak shape for the basic amine by suppressing silanol interactions. Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent with low viscosity and good UV transparency. Gradient 5% to 95% B over 5 minutes A standard gradient to elute compounds across a range of polarities and ensure the column is cleaned after each injection. Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency. Column Temp. 40 °C Reduces mobile phase viscosity and can improve peak shape and reproducibility.[8] | Injection Vol. | 2 µL | A small volume to prevent column overloading and peak distortion. |
3. Mass Spectrometry (MS) Parameters
-
Causality: The MS parameters are optimized to achieve maximum sensitivity and specificity for the target analyte. We will use Multiple Reaction Monitoring (MRM) for quantification and identification.
Parameter Value Rationale Ionization Mode Electrospray Ionization (ESI), Positive The basic amine group is readily protonated, making ESI+ the most sensitive ionization mode. Capillary Voltage 3.5 kV Optimized to ensure efficient desolvation and ion formation without causing in-source fragmentation. Desolvation Temp. 450 °C Must be high enough to evaporate the mobile phase but not so high as to cause thermal degradation of the analyte. Precursor Ion (Q1) 186.1 m/z The protonated molecular ion [M+H]⁺. Product Ions (Q3) 169.1 m/z (Quantifier), 142.0 m/z (Qualifier) These are the predicted, specific fragments. Monitoring two transitions provides high confidence in identification, as per regulatory guidance. | Collision Energy | 20 eV (for 169.1), 35 eV (for 142.0) | Hypothetical values. Must be optimized experimentally to maximize the signal of each specific product ion. |
Experimental Workflow Diagram
Caption: The LC-MS/MS experimental workflow for analyte identification.
Part 2: Comparative Analysis of Analytical Techniques
While LC-MS/MS is a powerful tool, a comprehensive understanding of alternative methods is crucial for selecting the right technique for a specific research question (e.g., structural confirmation vs. high-throughput screening).
Alternative Methodologies
-
¹⁹F Nuclear Magnetic Resonance (NMR): A powerful technique for any fluorinated compound. It provides information about the chemical environment of the fluorine atoms, offering unambiguous structural confirmation. However, it suffers from significantly lower sensitivity compared to MS.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution. However, due to the low volatility and polar nature of the amine group, 5,7-difluorochroman-4-amine would require chemical derivatization (e.g., acylation or silylation) prior to analysis to make it volatile and thermally stable.[4] This adds an extra step to the workflow and can introduce variability.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely available and robust technique. The aromatic ring in the chroman structure will have a strong UV absorbance, allowing for detection. However, HPLC-UV lacks the selectivity and structural information provided by mass spectrometry, making it difficult to distinguish the analyte from co-eluting impurities with similar UV spectra.
Performance Comparison Guide
The following table provides a data-driven comparison of these techniques for the analysis of 5,7-difluorochroman-4-amine.
| Parameter | LC-MS/MS | ¹⁹F NMR | GC-MS (with Derivatization) | HPLC-UV |
| Sensitivity (LOD) | Low pg/mL to fg/mL | High µg/mL to mg/mL | Low pg/mL | Low ng/mL |
| Selectivity | Very High (based on m/z) | High (based on chemical shift) | High (based on m/z) | Low to Medium |
| Structural Info. | High (Fragmentation Pattern) | Very High (Chemical Environment) | High (Fragmentation Pattern) | Very Low |
| Sample Prep. | Simple Dilution | Simple Dilution | Derivatization Required | Simple Dilution |
| Throughput | High (<10 min/sample) | Low (minutes to hours/sample) | Medium | High (<10 min/sample) |
| Quantitative Accuracy | Very High (with internal std.) | High (Absolute Quantification) | High (with internal std.) | Medium |
| Key Advantage | Unmatched sensitivity and selectivity for complex matrices.[12][13] | Unambiguous structural confirmation of fluorination.[9][11] | High chromatographic efficiency for volatile compounds. | Accessibility and robustness for purity analysis. |
| Key Limitation | Matrix effects can cause ion suppression. | Very low sensitivity. | Sample must be volatile; derivatization is complex. | Inability to identify unknown peaks or resolve co-eluting species. |
Conclusion and Recommendation
For the definitive identification and sensitive quantification of 5,7-difluorochroman-4-amine in complex environments such as reaction mixtures or biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior methodology. Its combination of high sensitivity, selectivity, and structural confirmation through fragmentation provides a level of confidence that is unmatched by the other techniques discussed.
While ¹⁹F NMR serves as an essential, complementary tool for absolute structural proof, its lack of sensitivity makes it unsuitable for trace-level analysis. GC-MS is hampered by the need for derivatization, and HPLC-UV lacks the specificity required for confident identification in non-ideal samples. The LC-MS/MS protocol detailed in this guide provides a robust, self-validating framework for researchers to accelerate their drug development programs with accurate and reliable analytical data.
References
- American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
- National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds.
- ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- BenchChem. (n.d.). (R)-5,7-Difluorochroman-4-ol solubility and stability data.
- CymitQuimica. (n.d.). CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Semantic Scholar. (n.d.). Chemical derivatization processes applied to amine determination in samples of different matrix composition.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- National Center for Biotechnology Information. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
- BenchChem. (n.d.). Quantitative Analysis of 4-Fluoro-2-methyl-1H-indol-5-amine and its Reaction Products by LC-MS.
- PubMed. (2015, January 26). Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study.
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A Senior Application Scientist's Guide to Reference Standards for (R)-5,7-difluorochroman-4-amine Impurities
Introduction: The Critical Role of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. For a chiral intermediate like (R)-5,7-difluorochroman-4-amine, a crucial building block in modern therapeutics, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy. Impurities can arise from various stages, including synthesis, purification, and storage, and may possess their own pharmacological or toxicological profiles.[1]
Regulatory bodies, under the stewardship of the International Council for Harmonisation (ICH), have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3] These guidelines set specific thresholds, often as low as 0.05% of the API, for which an impurity's structure must be identified and its safety assessed.[2] This rigorous process is impossible without highly pure, well-characterized reference standards for each potential impurity.
This guide provides an in-depth comparison of reference standards for impurities related to (R)-5,7-difluorochroman-4-amine. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the selection, qualification, and application of these critical materials. We will explore the likely impurity landscape based on synthetic routes and delve into the practical methodologies for utilizing reference standards in a compliant and scientifically sound manner.
The Impurity Landscape of (R)-5,7-difluorochroman-4-amine
Understanding the potential impurities of (R)-5,7-difluorochroman-4-amine requires an examination of its synthetic pathway. The target molecule is typically synthesized from its precursor, 5,7-difluorochroman-4-one, via asymmetric reduction or related chiral technologies.[4][5] The amine functionality is then introduced in a subsequent step.
Based on this general pathway, impurities can be categorized as follows:
-
Process-Related Impurities:
-
Stereoisomeric Impurities:
-
Enantiomeric Impurity: The unwanted (S)-5,7-difluorochroman-4-amine. The enantiomeric excess of chiral reagents directly impacts the purity of the final product.[8] Even highly selective reactions can produce detectable amounts of the opposite enantiomer.
-
Diastereomeric Impurities: If additional chiral centers are introduced during synthesis, diastereomers may form.
-
-
Degradation Products:
-
Oxidation Products: The amine functionality can be susceptible to oxidation.
-
Hydrolysis Products: Depending on the formulation and storage conditions.
-
The logical flow for identifying and controlling these impurities is a cornerstone of a robust drug development program.
Caption: Logical workflow for impurity management.
Comparing and Qualifying Reference Standards
Reference standards are broadly classified into primary and secondary standards. Primary standards are of the highest purity and are thoroughly characterized, often obtained from pharmacopeias (e.g., USP, EP) if available.[9] Secondary standards (or working standards) are qualified against a primary standard and are used for routine analysis.[10][11] For novel compounds like (R)-5,7-difluorochroman-4-amine and its impurities, a commercial supplier's material or an in-house isolated batch must be rigorously qualified to serve as a primary standard.[12]
Sourcing Commercial Reference Standards
Several vendors may offer materials labeled as "(R)-5,7-difluorochroman-4-amine" or its precursor impurities like "(R)-5,7-difluorochroman-4-ol".[13][14] However, the quality and documentation can vary significantly. A robust evaluation is critical.
| Parameter | Standard A (Basic Grade) | Standard B (Premium Grade) | Rationale & Expert Insight |
| Purity (by HPLC) | 98.0% | ≥ 99.5% | For use as a primary reference standard, purity should be as high as practically achievable. A lower purity standard introduces significant uncertainty into the quantification of impurities in your API. |
| Certificate of Analysis (CoA) | Batch number, Purity | Comprehensive: Purity, Identity (¹H NMR, MS), Water Content (Karl Fischer), Residual Solvents (GC), Enantiomeric Purity (Chiral HPLC/SFC). | The CoA is the standard's passport. A comprehensive CoA provides confidence in the material's identity and purity, and is essential for regulatory submissions.[9] The absence of data on water or residual solvents means the stated purity is not an accurate reflection of the active component. |
| Characterization Data | Not provided | Full spectra (¹H NMR, ¹³C NMR, MS, IR) and chromatograms included. | You must be able to independently verify the structure and purity. Raw data allows your own experts to confirm the supplier's claims and ensures the material is what it purports to be. |
| Enantiomeric Purity | Not specified | >99.8% e.e. | For a chiral impurity, knowing the enantiomeric excess (e.e.) is critical. The "wrong" enantiomer is a separate impurity that must be controlled. |
| Traceability | None | Traceable to a fully characterized in-house primary standard. | Traceability provides a documented link to a well-established reference, forming an unbroken chain of comparisons, which is a key principle of metrology. |
Recommendation: Always opt for the premium-grade standard with a comprehensive CoA for critical applications like impurity identification and quantification. While more expensive, it mitigates significant risks in analytical method validation and regulatory review.[10]
In-House Qualification Protocol
When a commercial standard is unavailable or insufficient, one must be qualified internally. This process establishes the material's fitness for its intended purpose.
Caption: In-house primary reference standard qualification workflow.
Experimental Methodologies
The effective use of reference standards hinges on robust analytical methods capable of separating the API from all potential impurities. For chiral molecules like (R)-5,7-difluorochroman-4-amine, chiral chromatography is indispensable.
Protocol: Chiral HPLC Method for Enantiomeric Purity
Objective: To separate and quantify the (S)-enantiomer impurity in a sample of (R)-5,7-difluorochroman-4-amine.
Rationale: Chiral stationary phases (CSPs) create a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times. Polysaccharide-based CSPs are often highly effective for separating chiral amines.[15] A fluorescence detector is often used for amine-containing compounds after derivatization to achieve lower detection limits required for impurity analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column thermostat.
-
Fluorescence Detector (FLD) or UV Detector.
Materials:
-
Column: Chiralpak® IE or similar amylose-based CSP (e.g., amylose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol (IPA) with 0.1% Diethylamine (DEA)
-
Expert Insight: The addition of a small amount of a basic modifier like DEA is crucial to prevent peak tailing of amines on silica-based CSPs by masking active silanol sites.
-
-
Sample Diluent: Mobile Phase
-
Reference Standards: High-purity (R)-5,7-difluorochroman-4-amine and (S)-5,7-difluorochroman-4-amine.
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 90:10 Hexane:IPA with 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Preparation:
-
Resolution Solution: Prepare a solution containing approximately equal concentrations (e.g., 10 µg/mL) of both the (R) and (S) enantiomers to confirm peak identification and resolution.
-
(S)-Enantiomer Standard: Prepare a standard of the (S)-enantiomer at the reporting threshold concentration (e.g., 0.05% of the nominal API concentration). This is used to verify the limit of quantification (LOQ).
-
-
Sample Preparation: Accurately weigh and dissolve the (R)-5,7-difluorochroman-4-amine test sample in the diluent to a final concentration of 1.0 mg/mL.
-
Chromatographic Run:
-
Injection Volume: 10 µL
-
Isocratic Elution: 90:10 Hexane:IPA (0.1% DEA)
-
Column Temperature: 25 °C
-
Detection: FLD (Ex: 280 nm, Em: 340 nm) or UV at 280 nm.
-
-
Analysis:
-
Inject the resolution solution to confirm the retention times of the (R) and (S) peaks and ensure the resolution is >2.0.
-
Inject the test sample.
-
Calculate the percentage of the (S)-enantiomer impurity using the area percent method, assuming equal response factors for the enantiomers.
% (S)-Enantiomer = (Area of S-peak / (Area of R-peak + Area of S-peak)) * 100
-
Conclusion: A Foundation of Quality
The selection and qualification of reference standards for impurities of (R)-5,7-difluorochroman-4-amine are foundational activities in the development of any related pharmaceutical product. A seemingly minor impurity, if not properly identified and controlled, can have profound implications for product safety and regulatory approval. By investing in high-quality, comprehensively characterized reference standards and developing robust, specific analytical methods, researchers and developers build a framework of quality and trust. This rigorous, science-first approach ensures that the final drug substance meets the exacting standards of global health authorities and, most importantly, protects the patients who will ultimately use the medicine.
References
- Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
- Title: ich harmonised tripartite guideline - impurities in new drug substances q3a(r2)
- Title: ICH Q3A(R2)
- Title: How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)
- Title: ICH Q3A (R2)
- Source: PharmaRegulatory.
- Title: Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards Source: Pharmaguideline URL
- Title: Q3A(R2)
- Title: Reference Standards in the Pharmaceutical Industry Source: MRIGlobal URL
- Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho URL
- Title: Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries.
- Title: ComWin produce Tegoprazan Intermediate (R)
- Title: 1270294-05-7 | (R)
- Title: (R)
- Title: (R)
- Title: A Comparative Guide to the Synthesis of (R)
- Title: (R)
- Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 6. ComWin produce Tegoprazan Intermediate (R)-5,7-Difluorochroman-4-OL Cas no 1270294-05-7 [comwin-china.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 12. mriglobal.org [mriglobal.org]
- 13. chemscene.com [chemscene.com]
- 14. (R)-5,7-Difluorochroman-4-ol - SRIRAMCHEM [sriramchem.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
